molecular formula C9H13ClN4 B1393620 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine CAS No. 1261079-56-4

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Cat. No.: B1393620
CAS No.: 1261079-56-4
M. Wt: 212.68 g/mol
InChI Key: FMTNTOUEYHYIFH-UHFFFAOYSA-N
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Description

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C9H13ClN4 and its molecular weight is 212.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-piperazin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-2-1-7(11)9(13-8)14-5-3-12-4-6-14/h1-2,12H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTNTOUEYHYIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Role of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine , a high-value pharmacophore scaffold used in the design of targeted kinase inhibitors and allosteric phosphatase modulators.

Executive Summary

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its trifunctional nature:

  • The Pyridine Core: Serves as a rigid template that mimics the adenine ring of ATP, essential for hinge-binding in kinases.

  • The C2-Piperazine Moiety: Acts as a solvent-exposed solubilizing group that can be further derivatized to tune pharmacokinetic (PK) properties.

  • The C6-Chlorine & C3-Amine Handles: Provide orthogonal synthetic vectors. The C6-chlorine is primed for cross-coupling (Suzuki/Stille) to access hydrophobic pockets, while the C3-amine facilitates amide/urea formation to engage gatekeeper residues.

This guide details the synthetic logic, structural biology, and application of this scaffold in developing inhibitors for SHP2 (PTPN11) , FGFR , and BTK .

Structural Anatomy & Pharmacophore Properties[1]

The molecule functions as a versatile "hub" intermediate. Its design addresses three critical challenges in kinase inhibitor discovery: Solubility , Selectivity , and Synthetic Tractability .

Electronic and Steric Analysis
  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor. In many kinase binding modes, this nitrogen interacts with the hinge region of the kinase ATP-binding pocket.

  • C3-Amine (Exocyclic): A hydrogen bond donor.[1][2] When acylated, the resulting NH often forms a crucial H-bond with the backbone carbonyl of the kinase hinge (e.g., the "gatekeeper" region).

  • C2-Piperazine: The piperazine ring adopts a chair conformation, projecting bulk away from the planar aromatic core. This is critical for:

    • Solubility: The basic nitrogen (pKa ~8-9) improves aqueous solubility and oral bioavailability.

    • Solvent Exposure: In crystal structures (e.g., SHP2 or FGFR), this group typically points toward the solvent front, tolerating diverse substitutions without disrupting the core binding mode.

  • C6-Chlorine: An electron-withdrawing group that deactivates the ring slightly but, more importantly, serves as a stable "handle" for late-stage diversification via Palladium-catalyzed cross-coupling.

Synthetic Methodologies

The synthesis of this scaffold is a textbook example of Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

Validated Synthetic Protocol

The standard route begins with 2,6-dichloro-3-nitropyridine . The presence of the nitro group at C3 activates the C2 position for nucleophilic attack more strongly than the C6 position due to the ortho-effect (inductive and mesomeric electron withdrawal).

Step 1: Regioselective SNAr
  • Reagents: 2,6-Dichloro-3-nitropyridine, 1-Boc-piperazine (or piperazine), Et3N, DCM or DMF.

  • Conditions: 0°C to RT.

  • Mechanism: The piperazine acts as the nucleophile. The C2 carbon is highly electrophilic.

  • Outcome: Formation of tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate.

Step 2: Nitro Reduction
  • Reagents: Iron powder/NH4Cl, SnCl2, or H2/Pd-C (care required to avoid dechlorination).

  • Preferred Method: Fe/NH4Cl in EtOH/H2O is chemoselective, reducing the nitro group to an amine without touching the C6-chlorine.

  • Outcome: This compound .

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and the orthogonal diversification points.

SynthesisPath Start 2,6-Dichloro- 3-nitropyridine Inter Intermediate: 6-Chloro-2-(piperazinyl)- 3-nitropyridine Start->Inter SnAr (C2 Selective) Piperazine, Et3N Target SCAFFOLD: 6-Chloro-2-(piperazin-1-yl) pyridin-3-amine Inter->Target Nitro Reduction Fe/NH4Cl (Retains Cl) Prod1 SHP2 Inhibitors (via Amide Coupling) Target->Prod1 Acylation at C3-NH2 Prod2 Kinase Inhibitors (via Suzuki Coupling) Target->Prod2 Pd-Cat Coupling at C6-Cl

Figure 1: Regioselective synthesis of the scaffold and downstream diversification points.

Case Studies in Drug Design

Application 1: Allosteric SHP2 Inhibitors

The protein tyrosine phosphatase SHP2 (PTPN11) is a difficult target for traditional active-site inhibitors due to the charged nature of the catalytic pocket. However, allosteric inhibitors (like SHP099 and TNO155) bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Role of the Scaffold: The this compound core is a direct structural analog of the pyrazine core found in SHP099.

  • Binding Mode:

    • The C3-amine is typically coupled to a dichlorophenyl group (via a urea or amide linker). This moiety penetrates deep into the hydrophobic tunnel.

    • The C2-piperazine remains at the tunnel entrance. The basic nitrogen interacts with acidic residues (e.g., Glu250) or solvent, improving the drug-like properties (LogD, solubility).

    • Causality: The switch from pyrazine (SHP099) to pyridine (this scaffold) modulates the pKa of the core nitrogen, affecting the H-bond strength with the protein backbone.

Application 2: FGFR and Multitarget Kinase Inhibitors

In Fibroblast Growth Factor Receptor (FGFR) inhibitor design, the aminopyridine motif is a classic "hinge binder."

  • Mechanism:

    • The pyridine N1 and the C3-amine (NH) form a bidentate hydrogen bond pair with the kinase hinge region (e.g., Ala564 in FGFR1).

    • The C6-position (originally Chlorine) is substituted via Suzuki coupling with a dimethoxyphenyl or pyrazole group to fill the hydrophobic pocket behind the ATP binding site (the "selectivity pocket").

    • The piperazine tail extends into the solvent region, often recruiting interactions with Asp/Glu residues to improve potency and selectivity against other kinases like VEGFR.

Quantitative Data Summary

The following table summarizes the impact of this scaffold on key physicochemical properties compared to a generic phenyl-amine scaffold.

PropertyPhenyl-Amine Scaffold6-Cl-2-Piperazinyl-PyridineBenefit of Pyridine Scaffold
Solubility (pH 7.4) Low (< 10 µM)High (> 100 µM)Piperazine solubilizing tail.
H-Bonding Donor only (NH2)Donor (NH2) + Acceptor (N)Enables bidentate hinge binding.
Lipophilicity (LogD) High (> 4.0)Moderate (2.0 - 3.0)Improved oral bioavailability.
Synthetic Utility LimitedHigh (Orthogonal handles)Allows rapid library generation.

Detailed Experimental Protocol

Protocol: Synthesis of 6-Chloro-2-(4-boc-piperazin-1-yl)pyridin-3-amine

This protocol ensures the retention of the C6-chlorine atom, which is critical for subsequent medicinal chemistry steps.

  • SNAr Reaction:

    • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in dry DMF (5 mL/mmol).

    • Add 1-Boc-piperazine (1.1 eq) followed by DIPEA (1.5 eq).

    • Stir at 0°C for 1 hour , then warm to Room Temperature (RT) for 2 hours. Note: Monitoring by LCMS should show conversion to the mono-substituted product. High temps may lead to bis-substitution.

    • Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Reduction (Iron-Mediated):

    • Dissolve the crude nitro-intermediate in EtOH:H2O (4:1) .

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Heat to 80°C with vigorous stirring for 2-4 hours. Critical: Do not use Pd/C and H2 as this will likely remove the C6-chlorine (hydrodehalogenation).

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the nitro-adjacent proton shift and appearance of a broad NH2 signal (~5.0 ppm).

    • LCMS: Confirm M+H corresponds to the amine product with the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Pharmacophore Mapping Visualization

The diagram below visualizes how the scaffold interacts within a generic Kinase/Phosphatase binding pocket.

Pharmacophore Hinge Kinase Hinge (H-Bond Acceptor/Donor) Solvent Solvent Front (Hydrophilic) Pocket Hydrophobic Pocket (Selectivity Region) Scaffold_N Pyridine N1 (HB Acceptor) Scaffold_N->Hinge H-Bond Scaffold_NH2 C3-Amine (HB Donor) Scaffold_NH2->Hinge H-Bond Scaffold_Pip C2-Piperazine (Solubilizing Group) Scaffold_Pip->Solvent Exposed Scaffold_Cl C6-Chlorine (Vector to Pocket) Scaffold_Cl->Pocket Functionalization Site

Figure 2: Pharmacophore map showing the interaction of the scaffold with key protein domains.

References

  • Chen, Y. N., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Nature , 535, 148–152. Link (Describes the SHP099 pyrazine scaffold, the direct homolog of the pyridine scaffold discussed).

  • Bagdanoff, J. T., et al. (2019).[3] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry , 62(4), 1781–1792. Link (Demonstrates the utility of aminopyridine/piperazine scaffolds in FLT3/Aurora inhibition).

  • Sun, B., et al. (2024).[2] Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry , 67, 12094-12103. Link (Discusses the role of piperazine linkers in kinase selectivity).

  • BenchChem Technical Report. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs. Link (General reference for the synthetic utility of the chloropyridine scaffold).

  • Vertex Pharmaceuticals. (2010). Patent US2010019791: Substituted Pyridines as Kinase Inhibitors. Link (Legal validation of the scaffold in kinase drug discovery).

Sources

The Evolving Landscape of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine Analogs: A Technical Guide to the Patent and Scientific Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-2-(piperazin-1-yl)pyridin-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. This guide provides an in-depth analysis of the patent landscape surrounding these analogs, coupled with a technical overview of their synthesis, biological activity, and the underlying scientific rationale driving their development.

Introduction: A Scaffold of Significance

The this compound core offers a versatile platform for the design of highly specific and potent modulators of key cellular signaling pathways. Its inherent structural features, including the chloro-substituted pyridine ring and the reactive piperazine moiety, provide multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the exploration of its derivatives against a range of therapeutic targets, most notably in the realm of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

The Patent Landscape: Key Players and Emerging Trends

The patent activity surrounding this compound analogs is a strong indicator of their therapeutic potential. A comprehensive analysis reveals a competitive landscape dominated by major pharmaceutical companies, with a clear focus on the development of kinase inhibitors.

Major Assignees and Their Focus

The patent landscape is significantly shaped by the contributions of companies like Vertex Pharmaceuticals and AstraZeneca , who have actively pursued analogs of this scaffold as potent kinase inhibitors. Their patent applications and granted patents underscore a strategic focus on targeting critical nodes in the DNA Damage Response (DDR) pathway, particularly the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Assignee Key Focus Areas Representative Patent/Application
Vertex PharmaceuticalsATR Kinase Inhibitors for cancer therapy.[1][2][3]US10813929B2, US11028076B2
AstraZenecaKinase inhibitors, including those targeting the DDR pathway.[4][5][6][7]Not explicitly detailed for this specific scaffold in the provided results.
Other ContributorsVarious kinase targets, including PIM kinase and Bruton's Tyrosine Kinase (BTK).[8][9]WO2023211256A1, US20130116245A1
Chronological Evolution and Filing Trends

The patenting activity for kinase inhibitors, in general, has seen a significant surge over the last two decades.[10][11][12] While specific trend data for the this compound core is not explicitly detailed, the broader trend suggests a sustained interest in developing novel kinase inhibitors. The global nature of innovation is reflected in the geographical distribution of these patent filings, with the United States, China, Japan, and European patent offices being key jurisdictions.[13][14]

Therapeutic Applications and Mechanism of Action

The primary therapeutic application for analogs of the this compound scaffold is in oncology, driven by their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and DNA repair.

Targeting the ATR Kinase: A Synthetic Lethality Approach

A major focus of the patent and scientific literature is the development of these analogs as inhibitors of ATR kinase.[1][2] ATR is a central player in the DDR pathway, a complex signaling network that detects and responds to DNA damage.[15][16][17][18] In many cancer cells, other components of the DDR pathway, such as ATM (Ataxia Telangiectasia Mutated), are often defective. This makes the cancer cells highly dependent on ATR for survival, a concept known as synthetic lethality. By inhibiting ATR, these compounds can selectively kill cancer cells while sparing normal, healthy cells.[1]

The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) that arises from DNA damage or replication stress.[15][17] Activated ATR then phosphorylates a cascade of downstream targets, including Chk1, to orchestrate cell cycle arrest, DNA repair, and replication fork stabilization.[15][19]

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Signal Sensing cluster_2 Signal Transduction cluster_3 Cellular Response DNA Damage DNA Damage RPA RPA DNA Damage->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates Activated ATR Activated ATR ATR->Activated ATR This compound Analog (Inhibitor) This compound Analog (Inhibitor) This compound Analog (Inhibitor)->Activated ATR inhibits Chk1 Chk1 Activated ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Chk1->Apoptosis

Caption: ATR Signaling Pathway and Inhibition.

Other Kinase Targets

Beyond ATR, derivatives of the pyridin-3-amine scaffold have shown activity against a range of other kinases, highlighting the versatility of this chemical class. These include:

  • p21-Activated Kinase 4 (PAK4): Structure-based design has led to the development of potent and selective PAK4 inhibitors based on a 6-chloro-4-aminoquinazoline-2-carboxamide scaffold, which shares structural similarities with the core topic.[20]

  • Bruton's Tyrosine Kinase (BTK): Alkylated piperazine compounds derived from a pyridone core have been patented as BTK inhibitors for treating immune disorders and cancer.[9]

  • PIM Kinases: Novel piperazine derivatives have been explored as PIM kinase inhibitors with potential applications in cancer and autoimmune diseases.[8]

Synthesis and Experimental Protocols

The synthesis of this compound analogs typically involves multi-step sequences that allow for the introduction of diverse substituents.

General Synthetic Strategy

A common approach involves the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor with piperazine, followed by functionalization of the piperazine nitrogen and/or modification of the amino group on the pyridine ring.[21][22][23]

Synthesis_Workflow Starting Material\n(e.g., 2,6-dichloropyridine) Starting Material (e.g., 2,6-dichloropyridine) Piperazine Introduction Piperazine Introduction Starting Material\n(e.g., 2,6-dichloropyridine)->Piperazine Introduction Intermediate\n(6-Chloro-2-(piperazin-1-yl)pyridine) Intermediate (6-Chloro-2-(piperazin-1-yl)pyridine) Piperazine Introduction->Intermediate\n(6-Chloro-2-(piperazin-1-yl)pyridine) Functionalization of Piperazine Functionalization of Piperazine Intermediate\n(6-Chloro-2-(piperazin-1-yl)pyridine)->Functionalization of Piperazine Final Analog Final Analog Functionalization of Piperazine->Final Analog Purification & Characterization Purification & Characterization Final Analog->Purification & Characterization

Caption: General Synthetic Workflow.

Representative Experimental Protocol: Synthesis of a Piperazine-linked Aminopyridine Derivative

This protocol is a generalized representation based on common synthetic methodologies.[24]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the reducing agent portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired analog.

Structure-Activity Relationships (SAR) and Biological Data

The biological activity of these analogs is highly dependent on the nature and position of the substituents on both the pyridine and piperazine rings. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.

Analog Scaffold Target Kinase Key SAR Observations Reported Activity (IC50/Ki) Reference
Pyrazolo[3,4-d]pyrimidineATRIntroduction of a piperazine linker at specific positions enhances potency.IC50 = 66.0 nM for an optimized analog.[22]
6-Chloro-4-aminoquinazoline-2-carboxamidePAK4Substitution on the piperazine ring is critical for potency and selectivity.Ki = 0.006 µM for a potent analog.[20]
Piperazine-linked aminopyridineBTKLipophilic groups on the piperazine nitrogen can improve activity.Varies with substitution.[24]
PyridinylpiperazinesUreaseSpecific substitutions on the pyridine and piperazine rings lead to potent inhibition.IC50 = 2.0 ± 0.73 µM for a lead compound.[25]

The Drug Discovery and Development Workflow

The journey of a this compound analog from a library compound to a clinical candidate follows a well-defined drug discovery workflow.[25][26][27][28][29]

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target Identification & Validation Target Identification & Validation High-Throughput Screening (HTS) High-Throughput Screening (HTS) Target Identification & Validation->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Hit-to-Lead Optimization (SAR) Hit-to-Lead Optimization (SAR) Hit Identification->Hit-to-Lead Optimization (SAR) Lead Candidate Selection Lead Candidate Selection Hit-to-Lead Optimization (SAR)->Lead Candidate Selection In vitro & In vivo Pharmacology In vitro & In vivo Pharmacology Lead Candidate Selection->In vitro & In vivo Pharmacology ADME/Tox Studies ADME/Tox Studies In vitro & In vivo Pharmacology->ADME/Tox Studies Phase I Clinical Trials Phase I Clinical Trials ADME/Tox Studies->Phase I Clinical Trials Phase II/III Clinical Trials Phase II/III Clinical Trials Phase I Clinical Trials->Phase II/III Clinical Trials

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The patent landscape reflects a dynamic and competitive environment, with a strong emphasis on targeting the DNA Damage Response pathway for cancer therapy. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and exploring their potential in combination therapies. The development of novel synthetic methodologies will also play a crucial role in expanding the chemical space and accelerating the discovery of next-generation therapeutics based on this remarkable scaffold.

References

  • Biller, M. D. CHARACTERIZING A NEW REGULATOR OF THE ATR SIGNALING PATHWAY. Niner Commons. [Link]

  • The signaling pathways of ATM, ATR and DNA-PK following DNA damage... ResearchGate. [Link]

  • US10813929B2 - Treating cancer with ATR inhibitors - Google P
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • DNA Damage Sensing by the ATM and ATR Kinases - PMC - NIH. [Link]

  • Cell cycle checkpoint signaling through the ATM and ATR kinases - Genes & Development. [Link]

  • Typical workflow for a kinase probe discovery project. Medicinal... ResearchGate. [Link]

  • US11028076B2 - Inhibiting ataxia telangiectasia and Rad3-related protein (ATR)
  • The ATR-Chk1 signaling pathway. ResearchGate. [Link]

  • Vertex Pharmaceuticals Incorporated. SEC.gov. [Link]

  • Patents In BindingDB. [Link]

  • Vertex Pharmaceuticals Incorporated. SEC.gov. [Link]

  • Astrazeneca Drug Patent Portfolio - Pharsight - GreyB. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - MDPI. [Link]

  • Patents Assigned to AstraZeneca AB. Justia Patents. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

  • WO2023211256A1 - Novel pim kinase inhibitors and uses thereof - Google P
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - ResearchGate. [Link]

  • US20130116245A1 - Alkylated piperazine compounds - Google P
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. [Link]

  • AstraZeneca Patent Expiries of Key Marketed Products 2023. [Link]

  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. [Link]

  • Global Patenting Trends: WIPO Reports a Record Number of Patent Filings | ArentFox Schiff. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PubMed. [Link]

  • in the united states patent and trademark office - Regulations.gov. [Link]

  • 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google P
  • Crystalline succinate salt of 6-(6-aminopyrazin-2-yl)-n-(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)imidazo[1,2-a]pyrazin-8-amine as a Syk inhibitor - Patent US-12263163-B2 - PubChem. [Link]

  • Healthcare Patent Landscape - Global Innovation - Insights;Gate. [Link]

  • Pfizer wins cancer drug patent case against AstraZeneca - Pharmaceutical Technology. [Link]

  • Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate. [Link]

  • (12) United States Patent - Googleapis.com. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. [Link]

Sources

Technical Guide: Biological Profiling and Pharmacophoric Utility of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacophoric utility, and synthetic profile of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine , a critical scaffold in the development of allosteric SHP2 inhibitors.

Executive Summary

This compound is a privileged heterocyclic scaffold primarily utilized in the discovery of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) . Structurally, it serves as a "head group" pharmacophore that binds to the solvent-exposed region of the SHP2 allosteric tunnel, while the 6-chloro position acts as a reactive handle for coupling hydrophobic "tail" moieties essential for locking the enzyme in its auto-inhibited conformation.

This guide analyzes its structural biology, synthetic regioselectivity, and role as a precursor to high-potency clinical candidates like JAB-3068 and pyridine-based analogs of SHP099 .

Chemical Identity & Structural Logic[1][2]

PropertyDetail
IUPAC Name This compound
CAS Number 1211586-06-7 (Generic Pyridine Analog Series)
Molecular Formula C

H

ClN

Molecular Weight 212.68 g/mol
Key Moieties 3-Amino Group: Primary H-bond donor (Critical for "Latch" binding).2-Piperazine: Solubilizing group; occupies the tunnel entrance.6-Chloro: Electrophilic handle for Suzuki/Buchwald coupling.[1][2]
pKa (Calc.) ~8.5 (Piperazine secondary amine), ~3.0 (Pyridine N)
Structural Significance: The "Scaffold Hopping" Context

In the landscape of SHP2 inhibitors, the aminopyrazine core of the benchmark compound SHP099 is often replaced with an aminopyridine core to modulate metabolic stability and solubility.

  • SHP099 Core: 6-Amino-3-chloro-2-piperazinylpyrazine .

  • Subject Core: 3-Amino-6-chloro-2-piperazinylpyridine .

This pyridine analog retains the critical geometry required to form hydrogen bonds with the backbone of Glu110 and Ser109 in the SHP2 allosteric site, stabilizing the "closed" conformation of the enzyme.

Biological Activity Profile

Mechanism of Action: Allosteric Inhibition

While the fragment itself possesses low micromolar affinity, it functions as the anchoring pharmacophore for nanomolar inhibitors.

  • Target: SHP2 (PTPN11).

  • Binding Site: The "Tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Mode of Binding:

    • The Amine (Pos 3): Forms a critical hydrogen bond with the carbonyl oxygen of Glu110 (or similar residues depending on the exact crystal structure). This interaction "latches" the N-SH2 domain to the PTP domain, preventing activation.

    • The Piperazine (Pos 2): Projects towards the solvent interface. In optimized drugs (e.g., JAB-3068), this ring is often methylated or substituted to improve permeability and reduce efflux.

    • The 6-Chloro Vector: This position points directly into the hydrophobic groove. Substitution here with a dichlorophenyl-thiol or similar bulky group creates the "tail" that fills the hydrophobic pocket, providing the majority of the binding energy.

Pharmacophoric Map

The following diagram illustrates how the molecule functions as a scaffold for SHP2 inhibition.

PharmacophoreMap cluster_legend Interaction Types Scaffold Pyridine Core (Scaffold) Amine 3-Amine (H-Bond Donor) Scaffold->Amine Piperazine 2-Piperazine (Solubility/Exit Vector) Scaffold->Piperazine Chloro 6-Chloro (Coupling Handle) Scaffold->Chloro Target_Glu110 SHP2 Residue: Glu110 (Backbone Carbonyl) Amine->Target_Glu110 Critical H-Bond Target_Tunnel SHP2 Allosteric Tunnel (Solvent Interface) Piperazine->Target_Tunnel Occupies Entrance Target_Hydrophobic Hydrophobic Pocket (Requires Substitution) Chloro->Target_Hydrophobic Vector for Tail Red: H-Bond Red: H-Bond Blue: Steric/Solubility Blue: Steric/Solubility Red: H-Bond->Blue: Steric/Solubility Yellow: Synthetic Vector Yellow: Synthetic Vector Blue: Steric/Solubility->Yellow: Synthetic Vector

Caption: Pharmacophoric mapping of the this compound scaffold within the SHP2 allosteric site.

Synthesis & Regioselectivity[6][7][8][9]

The synthesis of this molecule requires controlling the regioselectivity of nucleophilic aromatic substitution (S


Ar) on the pyridine ring.
Synthetic Pathway

The standard route starts from 2,6-dichloro-3-nitropyridine .[3] The presence of the nitro group at position 3 activates the ring and directs nucleophilic attack.

  • Step 1: Regioselective S

    
    Ar 
    
    • Reagents: 2,6-Dichloro-3-nitropyridine + Piperazine (or N-Boc-piperazine).

    • Conditions: Et

      
      N, DCM or MeCN, 0°C to RT.
      
    • Selectivity: The nucleophile preferentially attacks C2 (ortho to the nitro group) rather than C6. This is due to the inductive electron-withdrawing effect of the nitro group, which makes C2 more electrophilic than C6, despite steric crowding.[4]

    • Intermediate: 6-Chloro-2-(piperazin-1-yl)-3-nitropyridine.

  • Step 2: Nitro Reduction

    • Reagents: Iron/NH

      
      Cl, SnCl
      
      
      
      , or H
      
      
      /Pd-C (careful to avoid dechlorination).
    • Product: this compound.

Synthesis Workflow Diagram

SynthesisPath SM 2,6-Dichloro-3-nitropyridine (Starting Material) Intermediate 6-Chloro-2-(piperazin-1-yl)-3-nitropyridine (Major Isomer: C2 Substitution) SM->Intermediate Preferential C2 Attack Reagents1 Piperazine / Et3N / DCM (SNAr Reaction) Reagents1->Intermediate Product This compound (Target Scaffold) Intermediate->Product Reduction Reagents2 Fe / NH4Cl / EtOH (Nitro Reduction) Reagents2->Product

Caption: Synthetic route illustrating the regioselective SNAr at the C2 position followed by nitro reduction.

Experimental Protocols

Protocol A: Synthesis of this compound

Validation: This protocol ensures the correct regioisomer is isolated.

  • S

    
    Ar Reaction: 
    
    • Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in dry acetonitrile (0.2 M).

    • Add N-Boc-piperazine (1.1 eq) and DIPEA (1.5 eq) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. Monitor by TLC/LCMS (Target mass: SM + Boc-Pip - HCl).

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc). The C2-substituted product is typically the major isomer (lower R

      
       than C6 isomer).
      
  • Nitro Reduction:

    • Dissolve the intermediate in EtOH/Water (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Heat to 70°C for 2 hours.

    • Workup: Filter through Celite. Concentrate filtrate. Extract with DCM.

    • Deprotection (if Boc used): Treat with 4M HCl in Dioxane for 1 hour to yield the free amine/piperazine salt.

Protocol B: In Vitro SHP2 Inhibition Assay (DiFMUP)

Context: To test derivatives synthesized from this scaffold.

  • Reagents: Recombinant SHP2 catalytic domain, DiFMUP (fluorogenic substrate), SHP2 activating peptide (IRS-1 bisphosphopeptide).

  • Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT.

  • Procedure:

    • Incubate SHP2 protein (0.5 nM) with the test compound (serial dilutions) in buffer for 30 min at RT.

    • Add activating peptide (0.5 µM) to activate the enzyme.

    • Initiate reaction by adding DiFMUP (200 µM).

    • Read: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 10 min.

    • Analysis: Calculate IC

      
       based on the slope of product formation relative to DMSO control.
      

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature , 535(7610), 148–152. (Foundational paper describing the SHP099 scaffold and the tunnel binding mode).

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Pyrazine Inhibitor. Journal of Medicinal Chemistry , 59(17), 7773–7782. (Details the SAR of the aminopyrazine/pyridine core).

  • Bagdanoff, J. T., et al. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry , 62(4), 1781–1792. (Discusses scaffold hopping from pyrazine to pyridine/pyrimidinone).

  • PubChem Compound Summary. (2024). 2-Amino-6-chloropyridine Derivatives. National Center for Biotechnology Information . (General chemical property verification).

  • Google Patents. (2023). Pyridine, pyrazine, and triazine compounds as allosteric SHP2 inhibitors. US Patent 11,702,411 . (Describes the synthesis and utility of the specific 6-chloro-2-piperazinylpyridine intermediate).

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Handling, Storage, and Stability of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine. Given the compound's structural motifs—a chlorinated aminopyridine core and a piperazine substituent—it is susceptible to specific degradation pathways. Adherence to these protocols is critical for ensuring compound integrity, obtaining reproducible experimental results, and maintaining a safe laboratory environment. The methodologies outlined herein are grounded in established principles of chemical stability and are designed to be self-validating for any laboratory setting.

Compound Profile and Hazard Assessment

This compound is a complex heterocyclic molecule often utilized in medicinal chemistry and drug discovery as a building block. Its structure combines features that require careful consideration for handling and storage. The aminopyridine ring is susceptible to oxidation, while the piperazine moiety can also undergo oxidative degradation.[1][2] The presence of a chlorine atom adds to its chemical reactivity.

While specific, comprehensive safety data for this exact compound (CAS 1261079-56-4) is not extensively published, a hazard assessment can be reliably inferred from the safety profiles of structurally related compounds, such as aminopyridines, chloropyridines, and piperazine derivatives.[3][4][5]

Table 1: Compound Identification

Property Value Source
IUPAC Name This compound -
CAS Number 1261079-56-4
Molecular Formula C₉H₁₃ClN₄

| Molecular Weight | 212.68 g/mol | Calculated |

Table 2: Inferred Hazard Profile and Safety Recommendations

Hazard Category Description & Precautionary Statement Inferred From
Acute Oral Toxicity Warning: Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5] 2-Amino-6-chloropyridine, Chlorophenylpiperazine
Skin Irritation Warning: Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[3][4] 6-Chloropyridazin-3-amine, 2-Amino-6-chloropyridine
Eye Irritation Warning: Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[3][4] 6-Chloropyridazin-3-amine, 2-Amino-6-chloropyridine

| Respiratory Irritation | Warning: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[3] | 6-Chloropyridazin-3-amine |

Chemical Incompatibilities:

  • Strong Oxidizing Agents: The aminopyridine and piperazine moieties are susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, nitrates) can lead to rapid degradation and potentially hazardous reactions.[2][6][7]

  • Strong Acids: As a basic compound, it will react exothermically with strong acids. Such reactions can compromise compound integrity.[3]

Protocols for Safe Handling and Dispensing

Proper handling is paramount to prevent personnel exposure and to avoid compromising the compound's purity through contamination or degradation.

Engineering and Personal Protective Equipment (PPE)

The primary rationale for these controls is to minimize inhalation of the powdered compound and prevent skin/eye contact, which are the main routes of exposure identified in the hazard assessment.

  • Engineering Control: Always handle the solid compound within a certified chemical fume hood to contain airborne particulates.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile gloves to prevent skin contact.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required.

Step-by-Step Protocol for Dispensing Solid Compound
  • Preparation: Assemble all necessary equipment (spatula, weigh boat, vials) inside the chemical fume hood before retrieving the compound from storage.

  • Equilibration: If the compound is stored in a freezer, allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could initiate hydrolytic degradation.

  • Dispensing: Carefully open the container. Use a clean, dry spatula to dispense the desired amount of powder onto a weigh boat. Avoid creating dust.

  • Sealing and Storage: Immediately and tightly seal the main container. If the compound is sensitive to air or moisture, consider purging the headspace with an inert gas (e.g., argon or nitrogen) before sealing. Return the container to its recommended storage location promptly.

  • Cleanup: Clean the spatula and work surface thoroughly. Dispose of contaminated materials (e.g., weigh boats, gloves) in a designated chemical waste container.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling start Retrieve from Storage equilibrate Equilibrate Container to Room Temperature start->equilibrate Prevents condensation prep_hood Prepare Workspace in Fume Hood equilibrate->prep_hood dispense Open Container & Dispense Compound prep_hood->dispense seal Purge with Inert Gas (if needed) & Reseal dispense->seal Minimizes exposure to air/moisture cleanup Clean Workspace & Tools dispense->cleanup store Return to Storage seal->store end Procedure Complete store->end waste Dispose of Waste Properly cleanup->waste waste->end

Caption: Workflow for the safe handling and dispensing of solid compound.

Storage Conditions and Stability Profile

The stability of this compound is influenced by temperature, light, moisture, and atmospheric oxygen. While specific data for this molecule is sparse, recommendations can be derived from best practices for aminopyridine and piperazine-containing compounds.[6][8]

Long-Term Storage of Solid Compound

For long-term storage (>1 month), the goal is to minimize all potential degradation pathways. Oxidation and reactions with atmospheric moisture are the primary concerns.

Table 3: Recommended Long-Term Storage Conditions

Parameter Condition Rationale
Temperature -20°C Reduces the rate of potential solid-state degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Protects against slow oxidation of the amine and piperazine groups by atmospheric oxygen.[6]
Light Amber Vial / Dark Prevents potential photodegradation, a common pathway for aromatic amines.[6]

| Container | Tightly Sealed, Dry Vial | Prevents exposure to atmospheric moisture, which can lead to hydrolysis or act as a catalyst for degradation. |

Storage of Solutions

Solutions of this compound are expected to be significantly less stable than the solid form.[6] The solvent can act as a reactant (hydrolysis) or a medium for dissolved oxygen to react with the compound.

  • Best Practice: Prepare solutions fresh for each experiment. This is the most reliable way to ensure accurate concentrations and avoid confounding results from unknown degradants.

  • If Storage is Unavoidable:

    • Use an anhydrous, aprotic solvent if compatible with the downstream application.

    • Prepare a concentrated stock solution.

    • Divide the stock solution into single-use aliquots in tightly sealed vials.

    • Purge the headspace of each vial with an inert gas.

    • Flash-freeze the aliquots and store them at -80°C .

    • Crucially, avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.[6]

Protocol for Experimental Stability Assessment

To ensure the trustworthiness of experimental data, each laboratory should validate the stability of the compound under its specific conditions (e.g., in a particular assay buffer). A forced degradation study is the authoritative method to identify potential degradation pathways and develop stability-indicating analytical methods.[6]

Analytical Method: Stability-Indicating HPLC-UV

A robust, stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and assess peak purity.

  • Validation: The method is considered stability-indicating if degradation products are resolved from the parent peak under the stress conditions described below.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the compound to understand its liabilities. Aim for 5-20% degradation to ensure degradants are detectable without completely consuming the parent compound.[6]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.[2]

    • Thermal: Mix 1 mL of stock with 1 mL of purified water. Incubate at 60°C for 24 and 48 hours.

    • Photostability: Expose a solution (in a quartz cuvette) and a thin layer of solid powder to a photostability chamber with controlled light (ICH Q1B guidelines) and temperature.

  • Timepoint Analysis: At each timepoint, take an aliquot of the stressed sample. If acidic or basic, neutralize it. Dilute with the mobile phase to an appropriate concentration (~50 µg/mL).

  • Analysis: Analyze all samples by the stability-indicating HPLC-UV method and by LC-MS to identify the mass of potential degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining. Analyze the mass spectra to hypothesize the structures of degradation products (e.g., a +16 Da shift suggests oxidation/N-oxide formation).

G cluster_stress Apply Stress Conditions (in parallel) cluster_data Data Interpretation prep Prepare 1 mg/mL Stock Solution acid Acidic (HCl, 60°C) prep->acid base Basic (NaOH, 60°C) prep->base oxid Oxidative (H₂O₂, RT) prep->oxid therm Thermal (Water, 60°C) prep->therm photo Photolytic (Light Chamber) prep->photo sample Sample at t=0, 2, 8, 24h... (Neutralize if needed) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze by HPLC-UV & LC-MS sample->analyze quant Quantify Parent Compound Loss (%) analyze->quant ident Identify Degradant Masses (e.g., +16 Da = Oxidation) analyze->ident path Propose Degradation Pathways ident->path

Caption: Workflow for a forced degradation study to assess stability.

References

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. (Link)[9]

  • Nielsen, C. J., D'Anna, B., & Karl, M. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 346–358. (Link)[1]

  • Nielsen, P. T., et al. (2012). Piperazine Degradation in Pilot Plants. Energy Procedia, 23, 136-145. (Link)[10]

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 284–287. (Link)[8]

  • Vigneron, J., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 107–113. (Link)[2]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem. (Link)[6]

  • Thermo Fisher Scientific. (2025). 6-Chloropyridazin-3-amine - SAFETY DATA SHEET. Fisher Scientific. (Link)[3]

  • Ambeed, Inc. (n.d.). 6-Chloro-2-methylpyridin-3-amine. Sigma-Aldrich. (Link)

  • Thermo Fisher Scientific. (2024). 2-Amino-6-chloropyridine - SAFETY DATA SHEET. Fisher Scientific. (Link)[4]

  • Cayman Chemical. (2026). 1-(3-Chlorophenyl)piperazine (hydrochloride) - Safety Data Sheet. Cayman Chemical. (Link)[5]

  • Jubilant Ingrevia. (n.d.). 2-Amino-6-chloropyridine Safety Data Sheet. Jubilant Ingrevia. (Link)[7]

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. (Link)

Sources

Topic: Preparing Stock Solutions of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Introduction

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine is a substituted pyridinamine compound of interest in drug discovery and chemical biology. The integrity and reproducibility of data generated from any bioassay—be it cell-based, biochemical, or biophysical—are fundamentally dependent on the accurate and consistent preparation of the test compound. Improperly prepared stock solutions can lead to errors in concentration, compound precipitation, degradation, or solvent-induced artifacts, ultimately compromising experimental outcomes.

This application note provides a detailed, field-proven protocol for the preparation, storage, and quality control of stock solutions for this compound. The methodologies described herein are designed to ensure the highest degree of accuracy and stability, thereby promoting reproducible results for researchers, scientists, and drug development professionals. We will move beyond a simple list of steps to explain the causality behind each experimental choice, grounding our recommendations in established laboratory principles.

Compound Identity and Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a robust preparation protocol. This data is critical for accurate calculations and for selecting appropriate handling and storage conditions.

PropertyValueSource
CAS Number 119285-06-2[1]
Molecular Formula C₉H₁₄N₄[1]
Molecular Weight 178.23 g/mol [1]
Appearance Solid (form may vary by supplier)N/A
Purity ≥95% (recommended for bioassays)[1]
Calculated LogP 0.0734[1]
Recommended Storage 2-8°C (as solid, sealed from moisture)[1]

Expert Analysis of Properties: The molecular weight is essential for accurately calculating the mass required for a stock solution of a specific molarity. The low calculated LogP suggests a degree of hydrophilicity, yet the overall structure retains nonpolar character, making universal solubility in aqueous buffers unlikely at high concentrations. Therefore, an organic solvent is the preferred choice for creating a concentrated primary stock solution.

The Critical Role of Solvent Selection

The choice of solvent is arguably the most critical decision in stock solution preparation. An ideal solvent must fully dissolve the compound at a high concentration, be compatible with the downstream biological assay, and not degrade the compound over time.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

For this compound, we recommend using cell culture-grade, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent for the following reasons:

  • Exceptional Solvating Power: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of small organic molecules that are sparingly soluble in water.[2][3]

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, which allows for homogenous dilution of the stock solution to final working concentrations without immediate precipitation.

  • Low Volatility: Its high boiling point (189 °C) minimizes solvent evaporation, which could otherwise lead to an unintended increase in the stock solution's concentration over time.

Causality Behind Experimental Choices: The DMSO Caveat While DMSO is an excellent solvent, it is not biologically inert. At concentrations above 0.5-1% (v/v), DMSO can induce cytotoxic, genotoxic, or off-target effects in many cell-based assays.[4][5][6] Therefore, a core principle of this protocol is to prepare a highly concentrated primary stock (e.g., 10 mM) so that the volume needed to achieve the final working concentration in the assay is minimal. It is a standard and critical practice to maintain the final DMSO concentration in the assay medium at or below 0.1% (v/v) to avoid solvent-induced artifacts. [3]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution of this compound in DMSO. This concentration provides a versatile starting point for serial dilutions for most screening and dose-response experiments.

A. Required Materials and Equipment

  • This compound (CAS 119285-06-2), solid

  • Anhydrous, sterile, cell culture-grade DMSO (≥99.7% purity)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Optional: Benchtop sonicator

  • Sterile syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PTFE)

  • Sterile cryovials for aliquoting

B. Calculation The fundamental relationship for calculating the required mass is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example Calculation for 1 mL of a 10 mM Stock:

    • Mass (mg) = 10 mM × 1 mL × 178.23 g/mol / 1000

    • Mass (mg) = 1.78 mg

C. Step-by-Step Dissolution Protocol

  • Tare Balance: In a chemical fume hood or on a dedicated weighing station, place a sterile microcentrifuge tube on the analytical balance and tare the weight to zero.

  • Weigh Compound: Carefully weigh out the calculated mass (e.g., 1.78 mg) of this compound directly into the tared tube. Record the exact mass.

    • Expert Insight: Weighing directly into the final dissolution vessel minimizes compound loss during transfer.

  • Adjust Volume (if necessary): Based on the actual mass measured, you can either proceed and note the exact concentration or adjust the volume of DMSO to be added to achieve precisely 10 mM. For example, if you weighed 1.85 mg, the required volume of DMSO would be (1.85 mg * 1000) / (10 mM * 178.23 g/mol) = 1.038 mL.

  • Add Solvent: Add the calculated volume of sterile DMSO (e.g., 1.0 mL for 1.78 mg) to the tube containing the compound.

  • Promote Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates or cloudiness.

    • Troubleshooting: If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes. This uses cavitation to break up small aggregates. Avoid excessive heating.

  • Sterile Filtration (for Cell-Based Assays): For applications in sterile cell culture, this step is mandatory to prevent microbial contamination.[7][8]

    • Draw the entire DMSO stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile PTFE syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile recipient tube (e.g., a 1.5 mL tube or a larger sterile vessel if preparing a larger volume).

D. Aliquoting and Storage

  • Aliquot for Use: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

    • Causality: Each freeze-thaw cycle can introduce moisture and potentially degrade the compound or cause it to fall out of solution. Aliquoting ensures that the main stock remains pristine.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, concentration (10 mM), solvent (DMSO), and preparation date.

  • Storage: Store the aliquots in a freezer at -20°C or -80°C for long-term stability. A -80°C freezer is preferred for maximum longevity.

Workflow Visualization

The following diagrams illustrate the key processes described in this application note.

G cluster_prep Preparation cluster_qc Finalization & QC calc 1. Calculate Mass (e.g., 1.78 mg for 1 mL) weigh 2. Weigh Compound into Sterile Tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve inspect 5. Visually Inspect for Clarity dissolve->inspect filter 6. Sterile Filter (0.22 µm PTFE) inspect->filter aliquot 7. Aliquot into Single-Use Volumes filter->aliquot label_store 8. Label and Store (-20°C or -80°C) aliquot->label_store

Caption: Master Stock Solution Preparation Workflow.

G start Start: Need to Prepare Working Solution check_sol Is Compound Soluble in DMSO? start->check_sol use_dmso Primary Choice: Use DMSO Stock check_sol->use_dmso Yes alt_solvent Test Alternative Solvents (e.g., Ethanol, DMF) Re-validate for assay interference check_sol->alt_solvent No assay_type What is the Assay Type? use_dmso->assay_type cell_based Cell-Based Assay assay_type->cell_based Cellular biochem Biochemical Assay assay_type->biochem Acellular cell_rule Dilute to Working Conc. Ensure Final DMSO is ≤0.1% Include Vehicle Control cell_based->cell_rule biochem_rule Dilute in Assay Buffer Final DMSO typically ≤1% (Confirm buffer compatibility) Include Vehicle Control biochem->biochem_rule

Caption: Decision Workflow for Solvent Use in Bioassays.

Best Practices for Use in Bioassays

  • Vehicle Controls: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples, but without the compound. This crucial step allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[5]

  • Working Solutions: Prepare fresh working solutions for each experiment by performing serial dilutions of the thawed master stock aliquot into the appropriate cell culture medium or assay buffer.[3] Do not store dilute aqueous solutions for extended periods, as the compound may be less stable or adhere to plastic surfaces.

  • Thawing: When ready to use, thaw an aliquot quickly at room temperature or in a 37°C water bath and use it immediately. Do not re-freeze a thawed aliquot. Discard any unused portion of the thawed aliquot.

References

  • PubMed. (2006). Toxicological assessment of industrial solvents using human cell bioassays: assessment of short-term cytotoxicity and long-term genotoxicity potential. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An important player in brine shrimp lethality bioassay: The solvent - PMC. Available at: [Link]

  • ResearchGate. (2025). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF. Available at: [Link]

  • Heyer Lab. (n.d.). Common Stock Solutions, Buffers, and Media. Available at: [Link]

  • ResearchGate. (2025). Studies on the identification of suitable solvents for microbial bioassay. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • MDPI. (2025). A Dual Bioassay for Evaluation of Embryotoxicity and Acute Toxicity of Common Solvents and Surfactants in Artemia salina. Available at: [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

Sources

Troubleshooting & Optimization

purification of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Purification of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Physicochemical Profile

Welcome to the Separation Science Helpdesk. You are dealing with a highly polar, basic heterocyclic amine .[2] The purification of This compound presents a classic chromatographic challenge: the interaction between the basic piperazine nitrogen and the acidic silanols of standard silica gel.[1][2]

Without specific intervention, this molecule will exhibit severe tailing (streaking) , irreversible adsorption (yield loss), and poor resolution from impurities.[2]

Compound Profile:

Property Value (Est.) Chromatographic Implication
Structure Pyridine core with 2-piperazinyl & 3-amino groups Multi-functional base; prone to H-bonding.[1][2]
pKa (Piperazine NH) ~9.7 - 9.8 Critical: Will be protonated by acidic silica (pH ~5).[1][2]
pKa (Pyridine N) < 4.0 Reduced basicity due to 6-Cl and 3-NH₂; less problematic.[1][2]
Solubility High in MeOH, DMSO; Low in Hexanes Requires polar mobile phases or dry loading.[2]

| Stability | Moderate | 3-Amino group susceptible to oxidation on prolonged silica exposure.[1][2] |

Recommended Protocols

We recommend Method B (Amine-Functionalized Silica) for the highest ease of use.[1] However, if you are restricted to standard silica, Method A is the validated workhorse protocol.[2]

Method A: Standard Silica (The "Buffered" Approach)

Use this if you only have standard silica cartridges/glass columns.

  • Stationary Phase: Standard Flash Silica (40–63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA) .[1]

    • Note: Do not add base to the pure DCM bottle; add it to the modifier bottle (Bottle B) to ensure the column is constantly replenished with base during the gradient.

  • Gradient: 0% B to 50% B over 15–20 Column Volumes (CV).

  • Loading: Solid (Dry) Load is Mandatory. Dissolve crude in MeOH/DCM, adsorb onto Celite or Silica (1:3 ratio), and dry under vacuum.[2] Wet loading with DCM will likely cause precipitation at the column head.

Method B: Amine-Functionalized Silica (The "Zero-Tailing" Approach)

Use this for difficult separations or to avoid using liquid base modifiers.[1][2]

  • Stationary Phase: KP-NH (Amino-bonded silica).[1][2]

  • Mechanism: The surface is functionalized with propyl-amine groups, creating a basic surface that repels the piperazine, preventing tailing.

  • Mobile Phase: Hexane / Ethyl Acetate (or DCM / Ethyl Acetate if solubility is poor).[1]

  • Modifier: NONE REQUIRED.

  • Gradient: 0–100% EtOAc.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification mode based on your specific constraints.

PurificationWorkflow Start Start: Crude Mixture (6-Cl-2-pip-pyr-3-NH2) CheckResources Do you have Amine-Silica (KP-NH) columns? Start->CheckResources YesNH Method B: Amine Silica CheckResources->YesNH Yes NoNH Method A: Standard Silica CheckResources->NoNH No SolventNH Mobile Phase: Hexane/EtOAc or DCM/EtOAc YesNH->SolventNH ResultNH Outcome: Sharp peaks, No modifier needed SolventNH->ResultNH ModifierCheck Select Modifier NoNH->ModifierCheck UseTEA Use 1% Triethylamine (TEA) (Easier to prep, hard to remove) ModifierCheck->UseTEA UseNH3 Use 1% NH4OH (aq) (Volatile, cleaner product) ModifierCheck->UseNH3 RunCol Run Gradient: DCM -> 10% MeOH/DCM (+ Base) UseTEA->RunCol UseNH3->RunCol

Figure 1: Decision tree for selecting the optimal stationary and mobile phases based on lab resources.

Troubleshooting Guide (Q&A)

Q1: I am using Method A (Standard Silica), but my compound is still streaking/tailing across 20 fractions. Why?

  • Diagnosis: The "Silanol Effect."[3][4][5] Standard silica has a pH of ~5. Your piperazine (pKa ~9.[1][6]8) is protonating on the column, turning into a salt that "drags" along the silica surface.

  • The Fix:

    • Increase Modifier: Ensure your mobile phase contains at least 1% TEA or NH₄OH.[1][7]

    • Pre-Conditioning: Flush the column with your basic mobile phase before injection to neutralize the silica surface.

    • Switch Solvent: If using MeOH/DCM, switch to DCM / 7N NH₃ in MeOH . This commercially available solution ensures the ammonia concentration is consistent.

Q2: I loaded 500 mg, but only recovered 300 mg. Where did it go?

  • Diagnosis: Irreversible adsorption (Chemisorption).[1] The primary amine at position 3 can form hydrogen bonds or even react with active sites on the silica if the column is too acidic.

  • The Fix:

    • The "Rescue" Flush: Run a final flush of DCM:MeOH:NH₄OH (80:20:2) to strip the remaining compound.

    • Passivation: For future runs, pre-wash the silica column with mobile phase containing 2-3% TEA, then equilibrate back to starting conditions.[2] This "caps" the most active silanol sites.

Q3: My product co-elutes with a regioisomer or impurity.

  • Diagnosis: DCM/MeOH systems are powerful solvents ("displacement" chromatography) but often have poor selectivity (resolution).[1]

  • The Fix: Change the selectivity mechanism.

    • Try Reverse Phase (C18): Use Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic pH buffer).[1] High pH is crucial here to keep the piperazine neutral (un-protonated), increasing its retention and separation on C18.

    • Try Toluene: Replace DCM with Toluene in your modifier mix (e.g., Toluene:MeOH + TEA).[1][2] Toluene provides pi-pi interactions with the pyridine ring that DCM does not.[1]

Mechanism of Action

Understanding the interaction at the molecular level is key to troubleshooting.

InteractionMechanism Silica Acidic Silanol (Si-OH) (Stationary Phase) Piperazine Piperazine Amine (R2-NH) (Analyte) Silica->Piperazine Strong Ionic Bond (Causes Tailing) Result Analyte Elutes Freely (Sharp Peak) Piperazine->Result Flows through Modifier Triethylamine (TEA) (Modifier) Modifier->Silica Preferential Binding (Blocks Active Sites) Modifier->Result Enables

Figure 2: Competitive inhibition mechanism.[1][2] The modifier (TEA) out-competes the analyte for acidic silanol sites, allowing the analyte to elute without drag.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone instead of Methanol? A: Generally, no.[2] Acetone can form Schiff bases with the primary amine at position 3 of your pyridine ring, creating a new impurity during the purification process. Stick to Methanol or Ethanol.[1]

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and can be difficult to remove by rotovap alone.

  • Solution: After combining fractions, add minimal MeOH and co-evaporate with Toluene or Heptane 2-3 times. The azeotrope helps remove the amine. Alternatively, use NH₄OH (Ammonia) as your modifier, as it is a gas and evaporates completely.[2]

Q: Is this compound light sensitive? A: Aminopyridines can darken upon exposure to light and air (oxidation).[1]

  • Advice: Wrap your column in foil if the run time exceeds 2 hours. Store the purified fraction under Nitrogen/Argon in the freezer.

References
  • Biotage Application Note. "Is there an easy way to purify organic amines?" Biotage Blog. [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Posters. [Link]

  • Organic Chemistry Portal. "Synthesis of Piperidines and Related Amines." Organic Chemistry Portal. [Link]

  • University of Rochester. "Solvent Systems for Flash Column Chromatography."[1] Department of Chemistry. [Link][2]

Sources

optimizing regioselectivity during SNAr reaction of 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for scientists working with 2,6-dichloropyridine . It moves beyond generic textbook definitions to address specific failure modes in Nucleophilic Aromatic Substitution (SNAr) .

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Regioselectivity & Chemoselectivity in SNAr

Executive Summary: The "Selectivity" Paradox

In its pure form, 2,6-dichloropyridine is symmetric . Therefore, "regioselectivity" technically does not exist for the first substitution (C2 and C6 are homotopic).

However, in practical application, users encounter two distinct "selectivity" challenges:

  • Chemoselectivity (Degree of Substitution): Stopping the reaction at the Mono-adduct (2-substituted-6-chloropyridine) and preventing the Bis-adduct (2,6-disubstituted).

  • True Regioselectivity (Desymmetrization): If the pyridine ring has a substituent at C3 (e.g., 3-fluoro-2,6-dichloropyridine), C2 and C6 are no longer equivalent.

This guide addresses both scenarios.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for optimizing your reaction conditions based on nucleophile type and substrate substitution.

SNAr_Optimization Start Start: Define Substrate Sym Symmetric (2,6-Dichloropyridine) Start->Sym Asym Asymmetric (3-Substituted-2,6-dichloro) Start->Asym Nu_Type Nucleophile Type? Sym->Nu_Type Regio_Strat Strategy: Regio-Control Asym->Regio_Strat Amine Amine (Soft/Neutral) Nu_Type->Amine Deactivating Product Alkoxide Alkoxide/Thiol (Hard/Anionic) Nu_Type->Alkoxide Activating Product Mono_Strat Strategy: Mono-Control Amine->Mono_Strat Stoichiometry (1.0 eq) Reflux OK Alkoxide->Mono_Strat Inverse Addition Cryogenic (-78 to 0°C)

Figure 1: Decision tree for selecting reaction parameters based on substrate symmetry and nucleophile electronics.

Troubleshooting Tickets (FAQ)

Ticket #001: "I cannot stop the reaction at the mono-substituted product."

Issue: The reaction yields a mixture of Mono-product (desired), Bis-product (over-reaction), and starting material. Diagnosis: The rate of the second substitution (


) is competitive with the first (

). This is common with highly reactive nucleophiles (alkoxides/thiols) or high temperatures.

Resolution Protocol:

  • Stoichiometry Control: Reduce nucleophile equivalents to 0.90 – 0.95 eq . It is better to leave 5% unreacted starting material (separable by column chromatography) than to generate inseparable bis-byproducts.

  • The "Inverse Addition" Technique:

    • Standard: Adding Pyridine to Nucleophile

      
       High local [Nu] 
      
      
      
      Promotes Bis.
    • Optimized: Dissolve Pyridine in solvent. Add Nucleophile dropwise over 30-60 minutes. This ensures the Pyridine is always in excess relative to the active reagent.

  • Temperature Modulation:

    • For Alkoxides (RO⁻) : Run at 0°C to -10°C .

    • For Amines (RNH₂) : Room temperature is usually sufficient. Heating to reflux often triggers the second substitution.

Technical Insight: If your nucleophile is an amine, the mono-product (2-amino-6-chloropyridine) is electron-rich compared to the starting material. This electronic deactivation naturally protects against bis-substitution. If you still see bis-products, your temperature is too high [1].

Ticket #002: "The reaction is stalled (Low Conversion)."

Issue: Starting material persists despite heating; nucleophile is present. Diagnosis: Poor nucleophilicity, solvation shell effects, or aggregation of the nucleophile salt.

Resolution Protocol:

  • Solvent Switch: Move from protic solvents (EtOH/MeOH) to Polar Aprotic solvents (DMF, DMSO, NMP ). These solvents solvate the cation (Na⁺/K⁺) but leave the anion "naked" and highly reactive.

  • Add a Phase Transfer Catalyst (PTC):

    • If using non-polar solvents (Toluene/DCM), add 18-Crown-6 (for K⁺ salts) or 15-Crown-5 (for Na⁺ salts). This breaks up ion pairs.

    • Alternatively, use Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Microwave Irradiation: For sterically hindered amines, microwave heating (120°C, 10-30 min) often overcomes the activation energy barrier more effectively than thermal reflux.

Ticket #003: "I need to substitute C2 vs. C6 on a 3-substituted analog."

Issue: You are reacting 3-R-2,6-dichloropyridine . You need to control which chlorine is displaced. Diagnosis: The substituent at C3 breaks the symmetry. You must exploit either Sterics or Coordination .

The "Director" Table:

C3 Substituent (R)Preferred Attack PositionMechanismRecommended Conditions
-NO₂, -CF₃, -Cl C6 (Para to substituent)Steric Control: The C3 group blocks the C2 site.Bulky Nucleophile, Polar Aprotic Solvent (DMF).
-COOMe, -CONR₂, -CH₂OR C2 (Ortho to substituent)Chelation Control: The metal ion coordinates to C3-Oxygen and the Nucleophile, delivering it to C2.Non-polar solvent (Toluene/THF), Na⁺ or Li⁺ counterion. Avoid DMSO.

Visualization of the "Chelation Effect":

Figure 2: Chelation-controlled regioselectivity. In non-polar solvents, the metal cation acts as a bridge, directing the nucleophile to the crowded C2 position [2][5].

Experimental Benchmarks (Data Summary)

The following table summarizes standard conditions for common nucleophiles reacting with 2,6-dichloropyridine to achieve Mono-Selectivity .

Nucleophile ClassReagentSolventTempBaseExpected Yield (Mono)
Primary Amine Benzylamine (0.95 eq)EtOH or IPARefluxEt₃N (1.1 eq)85-92%
Secondary Amine Morpholine (1.0 eq)DMF25°CK₂CO₃88-95%
Alkoxide NaOMe (0.95 eq)MeOH/THF0°C-75-85%
Thiol PhSH (0.95 eq)DMF0°CNaH80-90%

References

  • BenchChem Technical Report. Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (2025).[1][2][3][4] 3

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025).[1][2][3][4] 2

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class. (2025).[1][2][3][4] 5

  • ACS Green Chemistry. SNAr Reaction in Other Common Molecular Solvents. (2012).[6] 6[2][7][8][9][10]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. (2015).[6] 4

Sources

Technical Support Center: Removing Unreacted Piperazine from 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, chemists, and drug development professionals facing the common challenge of removing excess, unreacted piperazine from a reaction mixture containing the target compound, 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine. This document provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind each purification strategy.

Foundational Analysis: Exploiting Physicochemical Differences

The successful separation of the target product from residual piperazine hinges on the significant differences in their physical and chemical properties. Piperazine is a small, highly basic, and water-soluble molecule, whereas the desired product is a much larger, less basic, and more lipophilic aromatic amine.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundPiperazineRationale for Separation
Molecular Weight 226.69 g/mol 86.14 g/mol [1]The large mass difference impacts chromatographic mobility and crystallization behavior.
Boiling Point High (estimated >300 °C)146.1 °C[1]While a large difference exists, vacuum distillation is often too harsh for the target compound and impractical for trace impurities.
pKa (Conjugate Acid) Estimated ~7-8 (Aromatic Amine)pKa1: 9.73, pKa2: 5.35[2][3]This is the most critical difference. Piperazine is a significantly stronger base and can be selectively protonated and extracted into an aqueous acid phase.
Solubility Soluble in polar organic solvents (DCM, EtOAc, MeOH). Low water solubility.Highly soluble in water; soluble in ethanol; poorly soluble in diethyl ether.[1][3]The vast difference in water solubility, especially of the protonated forms, is the cornerstone of extractive purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the complete removal of residual piperazine so critical?

A1: Residual piperazine can have several detrimental effects on your research and development workflow:

  • Inaccurate Yield and Purity Assessment: Its presence inflates the apparent yield of your product and interferes with accurate characterization (e.g., NMR, LC-MS).

  • Downstream Reaction Interference: As a reactive diamine, piperazine can compete in subsequent synthetic steps, leading to unwanted side products and reduced yields.

  • Pharmacological & Toxicological Screening: For drug development professionals, piperazine has its own pharmacological profile and can confound biological assay results, leading to false positives or inaccurate structure-activity relationship (SAR) data.

Q2: What is the most direct and efficient method for removing the bulk of unreacted piperazine?

A2: An acid-base extraction is the most effective and scalable first-line strategy. The methodology is predicated on the significant difference in basicity (pKa) between piperazine and the target aminopyridine. By washing the crude mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the more basic piperazine is preferentially protonated to form a highly water-soluble salt (piperazine dihydrochloride), which partitions into the aqueous layer. The less basic target compound remains predominantly in the organic phase.[4][5]

Q3: My acid wash isn't removing all the piperazine. What am I doing wrong and how can I optimize it?

A3: This is a common issue and can usually be resolved by addressing one of the following points:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all piperazine molecules. Perform multiple washes (3-4 times) with fresh acid solution rather than a single large-volume wash.

  • pH Control: The pH of the aqueous layer should be sufficiently low (pH 1-2) to ensure complete protonation of piperazine. Check the pH after each wash.

  • Emulsion Formation: If an emulsion forms, hindering separation, try adding brine (saturated NaCl solution) to "break" the emulsion by increasing the ionic strength of the aqueous phase.

  • Product Partitioning: While less likely, a small amount of your protonated product may partition into the acidic aqueous layer. It is good practice to collect all aqueous washes, basify them with NaOH to pH >10, and back-extract with an organic solvent to recover any lost product.

Q4: When is it necessary to use column chromatography for this purification?

A4: Column chromatography should be employed when:

  • Acid-base extraction fails to remove piperazine to the desired level of purity (<95%).

  • Other impurities with similar basicity to your product are present.

  • The highest possible purity (>99%) is required for applications like analytical standard preparation or late-stage drug development.

Q5: My compound streaks badly on silica gel TLC plates and columns (tailing). How can I achieve a clean chromatographic separation?

A5: Tailing is a classic problem when purifying basic amines on standard silica gel, which has acidic silanol (Si-OH) groups on its surface.[4][6] These acidic sites strongly and sometimes irreversibly bind to your basic compound, causing poor peak shape and low recovery.

The Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase (eluent).

  • Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[4][7] This is the most common and effective solution.

  • Ammonia: For more polar solvent systems, a 1-2% addition of 7N ammonia in methanol to the methanol portion of your eluent can be effective.

  • Amine-Functionalized Silica: For extremely difficult separations, using a column packed with amine-functionalized silica provides a basic stationary phase, eliminating the problematic acid-base interactions.[6][7]

Q6: How can I reliably track the removal of piperazine during the purification process?

A6: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 10% Methanol in Dichloromethane with 0.5% Triethylamine. Piperazine is UV-inactive but can be visualized with a potassium permanganate (KMnO₄) stain. Your product, containing an aromatic pyridine ring, should be visible under UV light (254 nm). A successful purification will show the disappearance of the piperazine spot in your product fractions. For quantitative analysis, techniques like GC[8], HPLC (often requiring derivatization)[9][10], and ¹H NMR (checking for the disappearance of the characteristic piperazine singlet at ~2.9 ppm in a suitable solvent) are definitive.

Experimental Protocols & Workflows

Workflow for Purification

The logical flow for purifying the crude product involves an initial extractive step to remove the bulk of the highly basic impurity, followed by a chromatographic step for final polishing if required.

Purification Workflow crude Crude Reaction Mixture (Product + Piperazine) extraction Protocol 1: Acid-Base Extraction crude->extraction tlc_check Protocol 3: Purity Analysis (TLC) extraction->tlc_check chromatography Protocol 2: Column Chromatography (with TEA modifier) tlc_check->chromatography Piperazine/ Impurities Present pure_product Pure Product (>98%) tlc_check->pure_product Purity OK chromatography->pure_product

Caption: General experimental workflow for purification.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove the highly basic piperazine from the less basic aminopyridine product.

Acid-Base Extraction cluster_0 Separatory Funnel organic_phase Organic Layer (EtOAc) Product + Piperazine aqueous_phase Aqueous Layer (1M HCl) Piperazine-2H⁺Cl⁻ start 1. Dissolve crude mixture in Ethyl Acetate (EtOAc) wash 2. Wash with 1M HCl (x3) start->wash combine 3. Combine organic layers wash->combine cluster_0 cluster_0 wash->cluster_0 Separation occurs here dry 4. Dry (Na₂SO₄), filter, and concentrate combine->dry product Purified Product dry->product

Caption: Logic of the acid-base extraction process.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the piperazine dihydrochloride) and set it aside.

  • Repeat: Repeat the acidic wash (steps 2-3) two more times with fresh portions of 1M HCl to ensure complete removal of piperazine.

  • Neutralization Wash: Wash the organic layer once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for high-purity isolation and removal of closely related impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Mobile Phase: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Crude product pre-adsorbed onto a small amount of silica gel.

Methodology:

  • Eluent Preparation: Prepare the mobile phase. A good starting point is a gradient system.

    • Solvent A: Hexane + 1% TEA

    • Solvent B: Ethyl Acetate + 1% TEA

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Solvent A or 95:5 Solvent A:B). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product from the acid wash in a minimal amount of dichloromethane. Add a small amount of silica gel (about 2-3 times the mass of the crude product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA). Gradually increase the polarity of the mobile phase (e.g., to 50:50, then 100% EtOAc + 1% TEA) to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC (Protocol 3).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)

Methodology:

  • Plate Preparation: On a silica gel TLC plate, spot the crude mixture, the purified product, and a piperazine standard (if available).

  • Elution: Develop the plate in a chamber containing an appropriate mobile phase, such as 10% Methanol in Dichloromethane + 0.5% Triethylamine .

  • Visualization:

    • Examine the dried plate under a UV lamp at 254 nm. The aromatic product should appear as a dark spot. Piperazine will be invisible.

    • Submerge the plate in a potassium permanganate (KMnO₄) staining solution. Piperazine and the aminopyridine product will both appear as yellow-brown spots on a purple background. The absence of the piperazine spot in the lane corresponding to your purified product indicates successful removal.

References

  • Vertex AI Search. (n.d.). Piperazine - Solubility of Things. Retrieved February 22, 2026.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Wikipedia. (n.d.). Piperazine. Retrieved February 22, 2026.
  • PubChem. (n.d.). Piperazine. National Institutes of Health. Retrieved February 22, 2026.
  • Sane, R. T., et al. (1996).
  • Kim, I., Ma, X., Beck, R., Knuutila, H., & Andreassen, J. P. (n.d.). Solid liquid solubility of piperazine. SINTEF.
  • CAMEO Chemicals. (n.d.). PIPERAZINE.
  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved February 22, 2026.
  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods.
  • Semantic Scholar. (2009).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • NTU Journal of Pure Sciences. (2022).
  • ResearchGate. (2025).
  • BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • BenchChem. (n.d.).
  • Biotage. (2023, February 10).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Google Patents. (n.d.).
  • ResearchGate. (2013, March 29).
  • ResearchGate. (2015, October 29).
  • Google Patents. (n.d.). US3105019A - Recovery of piperazine.
  • Google Patents. (n.d.).
  • SSRN. (2022, October 25).
  • Office of Scientific and Technical Information. (n.d.).
  • MedChemExpress. (n.d.). 2-Amino-6-chloropyrazine (6-Chloro-pyrazin-2-ylamine).
  • Reddit. (2022, September 24). Chromotography with free amines?
  • CymitQuimica. (n.d.). CAS 45644-21-1: 6-Chloro-2-pyridinamine.
  • PubMed Central. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine.
  • ResearchGate. (2025, August 9).
  • ChemScene. (n.d.). 119285-06-2 | 6-(Piperazin-1-yl)pyridin-3-amine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • ACS Publications. (2024, October 9). Introducing Column Chromatography through Colorful Reactions of Guaiazulene.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • BLDpharm. (n.d.). 119285-06-2|6-(Piperazin-1-yl)pyridin-3-amine.
  • Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • SSRN. (2022, November 22).
  • BLDpharm. (n.d.). 164666-68-6|6-Chloro-2-methylpyridin-3-amine.
  • Organic Chemistry Data. (2022, April 7).

Sources

troubleshooting low conversion rates in aminopyridine reduction steps

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aminopyridine Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

This guide addresses the specific kinetic and thermodynamic bottlenecks encountered during the reduction steps involving aminopyridines. Whether you are synthesizing aminopyridines from nitro-precursors or attempting to saturate the pyridine ring itself, "low conversion" is almost always a symptom of catalyst poisoning or competitive inhibition.

Quick Diagnostic: What is your specific failure mode?
SymptomProbable CauseRecommended Module
Reaction stalls at ~50% conversion Catalyst poisoning by pyridine nitrogenModule 1
Loss of Halogen (Cl, Br, I) Hydrodehalogenation side-reactionModule 2
Emulsion during workup (Fe/Sn) Metal hydroxide sludge formationModule 3
Ring saturation (Over-reduction) Pyridine ring hydrogenating to piperidineModule 2
Inert Reactivity (Ring Reduction) Protonation deactivating the ring (if ring reduction is desired)Module 4
Module 1: Catalytic Hydrogenation Stalls (Nitro Amino)

The Issue: You are reducing a nitropyridine to an aminopyridine using H


 and Pd/C, but the reaction stalls or proceeds with glacial kinetics.

The Mechanism: The pyridine nitrogen lone pair is a strong Lewis base. It binds (coordinates) irreversibly to the active sites of the metal catalyst (Pd, Pt), effectively "poisoning" the catalyst surface and blocking hydrogen adsorption. This is distinct from steric hindrance; it is an electronic deactivation.

Troubleshooting Protocol:

Q: How do I reactivate the catalyst without changing the synthetic route? A: You must protonate the pyridine nitrogen to prevent it from binding to the metal.

  • Acidic Additives: Add 1.0–2.0 equivalents of acid relative to the pyridine substrate.

    • Preferred: Acetic Acid (AcOH) or Methanesulfonic acid (MsOH).

    • Why: Protonation (

      
      ) ties up the nitrogen lone pair (
      
      
      
      ), making it unable to coordinate with the Pd surface [1].
  • Solvent Switch: If using MeOH/EtOH, switch to Glacial Acetic Acid as the solvent. This serves a dual purpose: solvent and proton source.[1][2][3][4][5]

  • Pressure: Increase H

    
     pressure from balloon (1 atm) to 3–5 bar (Parr shaker). Pyridines often require higher overpotential to overcome the entropy of adsorption.
    

Q: My product is trapping the catalyst during filtration. How do I recover yield? A: Aminopyridines are polar and can adhere to the carbon support.

  • Fix: Wash the Celite pad with hot MeOH containing 5% NH

    
    OH. The ammonia displaces the product from the carbon surface.
    
Module 2: Selectivity & Side Reactions

The Issue: You observe "Over-reduction" (Ring Saturation) or "Dehalogenation" (Loss of Cl/Br).

Q: How do I keep my Chlorine/Bromine atom on the ring? A: Pd/C is notorious for oxidative insertion into C-X bonds, leading to dehalogenation.

  • Switch Catalyst: Use Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) . Sulfur poisons the highly active sites responsible for hydrogenolysis while leaving the sites for nitro reduction active [2].

  • Add an Inhibitor: Add 0.5 equivalents of Diphenylsulfide or Ethylenediamine to the Pd/C reaction. This selectively dampens the catalyst's ability to attack the C-X bond.

  • Abandon Hydrogenation: Switch to a chemoselective metal reduction (See Module 3).

Q: The pyridine ring is reducing to a piperidine.[6] How do I stop it? A: This usually happens under acidic conditions with highly active catalysts (PtO


).
  • Control: Ensure your reaction temperature is

    
    . Ring hydrogenation has a higher activation energy than nitro reduction.
    
  • Catalyst: Switch from PtO

    
     (Adams Catalyst) to Pd/C, which is less active toward the pyridine ring unless high pressure/temperature is applied.
    
Module 3: Chemical Reduction (The "Robust" Alternative)

The Issue: Catalytic hydrogenation is failing due to catalyst poisoning or selectivity issues. You switch to Iron (Fe) or Tin (Sn) reduction, but the workup is an emulsion nightmare.

Protocol: Iron-Mediated Reduction (Fe/AcOH) Best for: Halogenated nitropyridines.

The "Clean Workup" Solution: Standard basic workup generates gelatinous Fe(OH)


 precipitates that trap product and clog filters.

Step-by-Step "Emulsion-Free" Protocol:

  • Reaction: Dissolve Nitropyridine (1 eq) in AcOH/EtOH (1:4). Add Iron powder (3–5 eq). Reflux for 2–4 h.

  • Chelation (The Secret Step): Upon completion, do not just add base.

    • Add Rochelle’s Salt (Potassium Sodium Tartrate) or EDTA (saturated aq. solution, 5 eq relative to Fe).[7]

    • Stir vigorously for 30 minutes. The solution will turn distinct layers as the iron is sequestered into a water-soluble complex [3].

  • Extraction: Dilute with EtOAc. The layers will separate cleanly.[7] The iron remains in the aqueous layer.

Module 4: Visualization & Decision Logic

Figure 1: Troubleshooting Decision Tree for Aminopyridine Synthesis

AminopyridineLogic Start START: Low Conversion (Nitro-Pyridine Reduction) Halogen Is there a Halogen (Cl, Br, I) on the ring? Start->Halogen ChemRed USE CHEMICAL REDUCTION (Fe/AcOH or SnCl2) Halogen->ChemRed Yes (Prevent Dehalogenation) CatHyd USE CATALYTIC HYDROGENATION (H2, Pd/C) Halogen->CatHyd No Workup Workup Issue? (Emulsion) ChemRed->Workup Stall Did the reaction stall (<50% conversion)? CatHyd->Stall AcidAdd ADD ACID (AcOH or HCl) to protonate Pyridine N Stall->AcidAdd Yes (Catalyst Poisoning) Rochelle Use Rochelle's Salt or EDTA wash Workup->Rochelle Yes

Caption: Logic flow for selecting the correct reduction protocol based on substrate functionality and failure mode.

Figure 2: Mechanism of Catalyst Poisoning vs. Activation

Mechanism Poison POISONED STATE Lone pair (N:) binds to Metal Surface Blocks H2 adsorption Active ACTIVE STATE Pyridine-H+ cannot bind metal Surface free for H2 activation Poison->Active Protonation (AcOH/HCl) Acid ADDITION OF H+ Acid->Active

Caption: Protonation eliminates the Lewis basicity of the pyridine nitrogen, preventing it from competing with Hydrogen for active sites on the catalyst surface.

Comparative Data: Protocol Efficiency
MethodConversion (24h)Selectivity (Halogen Retention)Workup DifficultyRecommendation
H

/Pd/C (Neutral)
35–50% (Stalls)Low (<60%)Easy (Filtration)Only for simple substrates
H

/Pd/C + AcOH
>95% Low (<60%)EasyStandard for non-halogenated
Fe / AcOH >90%High (>98%) Difficult (Emulsions)Standard for halogenated
SnCl

/ HCl
>95%High (>98%)Moderate (Toxic Waste)Legacy method (Avoid if possible)
Transfer Hydrog. (Formate) 70–85%ModerateEasyGood for scale-up safety
References
  • Thieme Connect. (2024). Reduction of Nitro Compounds to Amines: Selectivity and Dehalogenation. Science of Synthesis. Retrieved from [Link]

  • University of Rochester. (2025). Troubleshooting: The Workup - Managing Emulsions and Iron Residues. Department of Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Aminopyridine-Based Kinase Inhibitors Against Pathway-Specific Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Evaluating Potency and Selectivity in the Context of the PI3K/mTOR Signaling Axis

This guide provides a comparative analysis of kinase inhibitors derived from the aminopyridine scaffold, contextualized against established standards targeting the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) pathways. Rather than focusing on a single, potentially intermediate compound such as 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine, we will explore the broader significance of this chemical moiety in the design of potent and selective kinase inhibitors. This approach offers a more instructive and scientifically rigorous comparison for researchers and drug development professionals.

The aminopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. By examining a well-characterized inhibitor that incorporates this scaffold, we can effectively compare its performance against gold-standard inhibitors, providing a framework for evaluating novel chemical entities.

The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR, a master regulator of protein synthesis and cell growth.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes LanthaScreen_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilution of test compound Dispense_Compound Dispense compound dilutions into 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare kinase/Eu-antibody mix and tracer solution Add_Kinase Add kinase/Eu-antibody mix to all wells Reagent_Prep->Add_Kinase Add_Tracer Add tracer solution to all wells Reagent_Prep->Add_Tracer Dispense_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate at room temperature (e.g., 60 minutes) Add_Tracer->Incubate Read_Plate Read TR-FRET signal on a compatible plate reader Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665 nm / 615 nm) Read_Plate->Calculate_Ratio Plot_Curve Plot ratio vs. [compound] and fit to a dose-response curve to determine IC50 Calculate_Ratio->Plot_Curve

Figure 2: General workflow for an in vitro kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound (e.g., an aminopyridine derivative) in a suitable solvent like DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.

  • Reagent Preparation:

    • Prepare the kinase-antibody solution by mixing the purified kinase enzyme with the Eu-labeled anti-tag antibody (e.g., anti-GST) in the assay buffer.

    • Prepare the tracer solution by diluting the Alexa Fluor™ 647-labeled tracer to the desired concentration in the assay buffer.

  • Assay Plate Setup:

    • Using a low-volume 384-well microplate, dispense a small volume (e.g., 2.5 µL) of each compound dilution into the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no kinase).

    • Add the kinase-antibody solution (e.g., 2.5 µL) to all wells.

    • Add the tracer solution (e.g., 5 µL) to all wells to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. The reader will excite the Europium chelate at ~340 nm and measure the emission at two wavelengths: 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission, resulting from FRET).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

This self-validating system, with its internal controls and ratiometric readout, provides a robust and reproducible method for quantifying the potency of novel kinase inhibitors.

Conclusion

The aminopyridine scaffold is a cornerstone in the development of potent kinase inhibitors, particularly within the PI3K/mTOR signaling pathway. As demonstrated by the example of Gedatolisib, compounds derived from this core structure can achieve potency levels that are highly competitive with other classes of inhibitors. The ultimate value of a novel inhibitor, however, is determined not just by its raw potency (IC50) but also by its selectivity across the kinome, its pharmacokinetic properties, and its efficacy in cellular and in vivo models. The experimental framework described here provides a foundational step in this evaluation process, allowing for the accurate and reproducible quantification of inhibitor potency as a critical parameter in the drug discovery cascade.

References

  • Hart, S., et al. (2019). Gedatolisib (PF-05212384), a potent and selective PI3K/mTOR inhibitor, demonstrates antitumor activity in a range of human tumor models. Cancer Research, 79(13 Supplement), 4063-4063. [Link]

validating structure of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Small Molecule Characterization[1]

Executive Summary

In the development of aminopyridine-based kinase inhibitors, the precise structural characterization of intermediates like 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine is critical.[1] While NMR spectroscopy provides essential connectivity data, it often fails to unambiguously resolve regiochemical isomers (C2 vs. C6 substitution) or define the precise 3D conformational preferences of the piperazine ring essential for molecular docking.

This guide outlines a self-validating workflow for using Single Crystal X-ray Diffraction (SC-XRD) to validate this specific scaffold, comparing its efficacy directly against NMR and Mass Spectrometry standards.

Part 1: The Structural Challenge

The synthesis of this compound typically involves a Nucleophilic Aromatic Substitution (SNAr) on a 2,6-dichloropyridine precursor.[1] This reaction introduces a critical ambiguity:

  • Regioselectivity: Did the piperazine attack the C2 position (ortho to the amine/nitro group) or the C6 position?

  • Conformational Dynamics: The piperazine ring exists in a rapid chair-chair equilibrium in solution, which NMR averages out.[1] Drug binding pockets, however, select for a specific low-energy conformer.[1]

The Solution: SC-XRD provides a static, absolute configuration that resolves both the regiochemistry and the torsion angle between the pyridine and piperazine rings.

Part 2: Comparative Analysis (NMR vs. XRD)

The following table contrasts the utility of standard analytical techniques for this specific molecule.

FeatureSolution NMR (

H,

C, NOESY)
SC-XRD (Gold Standard) Relevance to Drug Design
Regiochemistry Ambiguous. Requires complex NOE analysis to distinguish protons at C4/C5 vs. piperazine protons.[1]Absolute. Direct visualization of the C-N bond at the C2 position.Essential for Structure-Activity Relationship (SAR) accuracy.[1]
Piperazine Conformation Averaged. Rapid ring flipping yields time-averaged signals (broad singlets or fused multiplets).[1]Frozen. Captures the specific low-energy chair conformation and N-inversion state.[1]Critical for docking simulations and entropy penalty calculations.[1]
Tautomeric State Solvent Dependent. Proton exchange can obscure the specific tautomer of the amine/pyridine N.Definitive. Explicitly locates hydrogen atoms (with sufficient resolution), identifying H-bond donors/acceptors.[1]Determines H-bond network potential in the active site.[1]
Intermolecular Interactions Inferred. Concentration-dependent shifts suggest aggregation.[1]Explicit. Maps packing motifs (e.g.,

-

stacking, H-bonds) in the lattice.
Predicts solid-state stability and solubility profiles.[1]

Part 3: Validation Workflow

The following diagram illustrates the decision logic for validating the structure, moving from crude synthesis to the final crystallographic model.

ValidationWorkflow Start Crude Synthesis Product (S_NAr Reaction) Screen Purity Screen (LC-MS / 1H NMR) Start->Screen Decision Is Regiochemistry Ambiguous? Screen->Decision NMR_Deep 2D NMR (HMBC/NOESY) (Time Intensive, often inconclusive) Decision->NMR_Deep No (Simple case) Cryst Crystallization Screening (Vapor Diffusion/Evaporation) Decision->Cryst Yes (Critical Path) Final Final Structural Model (.CIF File) NMR_Deep->Final Supporting Data XRD_Data SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD_Data Single Crystal Found Refinement Structure Refinement (SHELXL / OLEX2) XRD_Data->Refinement Result_Regio Validation 1: Confirm C2-Substitution Refinement->Result_Regio Result_Conf Validation 2: Piperazine Chair Geometry Refinement->Result_Conf Result_Regio->Final Result_Conf->Final

Figure 1: Decision matrix for structural validation. SC-XRD is prioritized when regioselectivity (C2 vs C6) is ambiguous.

Part 4: Experimental Protocol

This protocol is designed to generate diffraction-quality crystals of this compound.[1]

Crystallization Strategy

Aminopyridines with piperazine tails possess both lipophilic (chloro-pyridine) and hydrophilic (amine/piperazine NH) domains.[1] A mixed-solvent system is required.[1][2]

  • Method: Slow Evaporation or Vapor Diffusion.[1]

  • Target Concentration: 15–20 mg/mL.

  • Solvent System A (Preferred): Ethanol : Water (80:20).[1] The polarity matches the amine functionality.

  • Solvent System B (Alternative): Dichloromethane (DCM) : Hexane.[1] Dissolve in DCM, layer Hexane on top (Liquid-Liquid Diffusion).[1]

Data Collection Parameters
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.[1]

  • Temperature: Cool to 100 K using a nitrogen cryostream. Why? This freezes the thermal motion of the flexible piperazine ring, ensuring precise bond lengths.

  • Source: Mo-K

    
     (
    
    
    
    Å) is sufficient for this chlorinated organic molecule.[1]
Refinement & Analysis (Self-Validation)

To ensure the structure is correct, check these specific metrics during refinement:

  • R-Factor (

    
    ):  Aim for 
    
    
    
    .
  • Disorder: Check the piperazine ring. If thermal ellipsoids are elongated, model the ring as disordered over two positions (chair flip).

  • Difference Fourier Map: Look for the hydrogen atom on the piperazine secondary amine. It must be located in the difference map, not just calculated geometrically, to confirm the neutral vs. salt state.

Part 5: Data Interpretation Guide

When analyzing the resulting structure (ORTEP diagram), focus on these three key geometric parameters:

The C2-N(piperazine) Torsion Angle

Due to steric clash between the piperazine protons and the C3-amine group, the piperazine ring will likely be twisted out of the pyridine plane.

  • Expectation: A torsion angle of 40°–70°.[1]

  • Significance: This twist prevents planarity.[1] If your docking model assumes a planar transition, it is energetically incorrect.[1]

Intramolecular Hydrogen Bonding

Check for a hydrogen bond between the exocyclic C3-Amine (


) and the Piperazine 

.
  • Measurement: Distance

    
     Å.
    
  • Implication: This interaction locks the conformation, reducing the entropic penalty upon binding to a protein target.

Crystal Packing (The "Interaction Fingerprint")
  • 
    -
    
    
    
    Stacking:
    Look for inversion-related pyridine rings stacking at a distance of ~3.5 Å.[1]
  • H-Bonding Network: The piperazine

    
     (secondary amine) usually acts as a donor to the pyridine 
    
    
    
    of a neighboring molecule, forming infinite chains.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Müller, P. (2009).[1] Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.[1] Link

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Clarendon Press.[1] (Foundational text on why solid-state form matters).

  • Hollingsworth, M. A., & Karplus, P. A. (2010).[1] A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecular Crystallography. (Relevant for understanding torsion angle strains).

  • Vistoli, G., et al. (2008).[1] The role of conformational analysis in the design of piperazine-based drugs. Current Medicinal Chemistry. Link

Sources

A Comparative Guide to Bioassay Validation: Utilizing 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine as a Control in a Receptor Tyrosine Kinase Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of bioassay validation using 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine as a control compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it offers a scientifically grounded narrative on the principles of robust bioassay design, the critical role of controls, and a practical guide to validating a cell-based receptor tyrosine kinase (RTK) assay.

The Imperative of Controls in Bioassay Validation

In the realm of drug discovery and development, a bioassay is the cornerstone of decision-making. Its reliability is paramount. A validated bioassay ensures that the generated data is accurate, precise, and reproducible, forming a solid foundation for advancing a candidate therapeutic.[1] Controls, both positive and negative, are the sentinels of this reliability.[2] They provide the necessary benchmarks to ascertain that the assay is performing as expected and that the observed effects are genuinely attributable to the test article.[3][4]

A negative control establishes the baseline or background signal in the absence of a specific biological modulator.[2] This could be a vehicle control (the solvent in which the test compound is dissolved) or a "no treatment" control.[3] Conversely, a positive control is a substance known to produce the expected effect, confirming that the assay system is responsive and capable of detecting the biological activity of interest.[2][4] The judicious selection and consistent performance of these controls are non-negotiable for a valid bioassay.

This guide will focus on the use of this compound as a representative small molecule inhibitor control in a cell-based RTK phosphorylation assay. The principles and methodologies described herein are broadly applicable to a wide range of cell-based and biochemical assays.

This compound: A Kinase Inhibitor Scaffold

The 6-chloropyridin-3-amine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[5] The pyridine and amine functionalities can form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[5] The piperazine moiety often provides a vector for substitution to enhance potency and selectivity. Derivatives of this scaffold have been investigated as inhibitors of a range of kinases, including Aurora kinases, FLT3, and p21-activated kinase 4 (PAK4).[6][7]

For the purpose of this guide, we will consider this compound as a potent inhibitor of a specific, hypothetical Receptor Tyrosine Kinase (RTK), "RTK-X". In a cell-based assay designed to measure the activity of RTK-X, this compound would serve as an excellent positive control for inhibition.

The Bioassay: A Cell-Based RTK-X Phosphorylation Assay

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.[8] Dysregulation of RTK signaling is a hallmark of many diseases, including cancer.[8] A common method to assess the activity of an RTK is to measure its autophosphorylation upon ligand-induced activation.

Our model bioassay is a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the phosphorylation of RTK-X in response to its cognate ligand. In this assay, cells overexpressing RTK-X are treated with a ligand to stimulate receptor activation and subsequent phosphorylation. The cells are then lysed, and the phosphorylated RTK-X is detected using a specific antibody. The amount of phosphorylated receptor is proportional to the signal generated in the ELISA.

Below is a diagram illustrating the signaling pathway and the principle of the assay.

Figure 1: RTK-X Signaling and Assay Principle cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Assay Detection Ligand Ligand RTK-X RTK-X Ligand->RTK-X Binding & Dimerization Phosphorylated RTK-X Phosphorylated RTK-X RTK-X->Phosphorylated RTK-X Autophosphorylation Downstream Signaling Downstream Signaling Phosphorylated RTK-X->Downstream Signaling Lysis Lysis Phosphorylated RTK-X->Lysis Biological Response Biological Response Downstream Signaling->Biological Response ELISA ELISA Lysis->ELISA Detection with Phospho-specific Antibody This compound This compound This compound->RTK-X Inhibition

Caption: RTK-X Signaling and Assay Principle. This diagram illustrates the ligand-induced activation and autophosphorylation of RTK-X, leading to downstream signaling. The cell-based assay measures the level of phosphorylated RTK-X. This compound acts as an inhibitor of this process.

Comparison with Alternative Controls

The choice of a positive control is critical and should be based on factors such as mechanism of action, potency, solubility, and commercial availability. For our RTK-X phosphorylation assay, we will compare this compound with two other hypothetical, yet representative, kinase inhibitors: "Inhibitor A" and "Inhibitor B".

FeatureThis compoundInhibitor A (Staurosporine analog)Inhibitor B (Selective ATP-competitive)
Mechanism of Action ATP-competitive inhibitor of RTK-XBroad-spectrum, non-selective kinase inhibitorHighly selective, ATP-competitive inhibitor of RTK-X
Potency (IC50) 10 nM5 nM50 nM
Selectivity Moderate selectivity against a panel of related kinasesPoor selectivity, inhibits a wide range of kinasesHigh selectivity, >100-fold selective for RTK-X
Solubility in DMSO >50 mM10 mM>100 mM
Commercial Availability Readily available from multiple vendorsWidely availableAvailable from specialized suppliers
Use Case Routine positive control for assay performance monitoringNon-specific control to confirm general kinase inhibitionReference standard for comparing novel inhibitors

Rationale for Comparison:

  • This compound represents a good "workhorse" control. Its moderate potency and selectivity make it a cost-effective and reliable choice for routine assay validation and performance tracking.

  • Inhibitor A , a staurosporine analog, serves as a non-selective control. A positive result with this inhibitor confirms that the assay can detect kinase inhibition in general, but it does not speak to the selectivity of the assay for RTK-X.

  • Inhibitor B is a highly selective and potent inhibitor, making it an ideal reference standard. It is used to qualify the assay during development and validation and can be used to benchmark the potency of new chemical entities.

Experimental Protocols for Bioassay Validation

The validation of a bioassay is a systematic process to demonstrate that it is suitable for its intended purpose.[9] The following protocols outline the key experiments required to validate our cell-based RTK-X phosphorylation assay using this compound as the control inhibitor.

Experimental Workflow

Figure 2: Bioassay Validation Workflow cluster_0 Validation Parameters Assay_Development Assay Development & Optimization Pre-Validation Pre-Validation Assay_Development->Pre-Validation Validation_Protocols Formal Validation Protocols Pre-Validation->Validation_Protocols Report Validation Report Validation_Protocols->Report Specificity Specificity Validation_Protocols->Specificity Accuracy Accuracy Validation_Protocols->Accuracy Precision Precision Validation_Protocols->Precision Linearity Linearity Validation_Protocols->Linearity Range Range Validation_Protocols->Range Robustness Robustness Validation_Protocols->Robustness Routine_Use Routine Assay Use Report->Routine_Use

Caption: Bioassay Validation Workflow. A schematic representation of the stages involved in validating a bioassay, from initial development to routine use, highlighting the key validation parameters to be assessed.

Step-by-Step Methodologies

1. Specificity:

  • Objective: To demonstrate that the assay signal is specific to the activation of RTK-X.

  • Protocol:

    • Perform the assay using cells that do not express RTK-X (parental cell line).

    • Treat the RTK-X expressing cells with the ligand for a panel of other, unrelated receptors.

    • Treat the RTK-X expressing cells with a non-specific kinase inhibitor (e.g., Inhibitor A) and this compound.

  • Acceptance Criteria: A significant signal increase should only be observed in RTK-X expressing cells upon stimulation with the specific ligand. Both inhibitors should reduce the signal, demonstrating that the assay detects kinase inhibition.

2. Accuracy:

  • Objective: To determine the closeness of the measured value to the nominal or known true value.

  • Protocol:

    • Prepare samples with known concentrations of a reference standard (e.g., purified, phosphorylated RTK-X).

    • Spike known concentrations of the reference standard into the cell lysate matrix.

    • Calculate the percent recovery of the spiked standard.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the nominal concentration.

3. Precision (Repeatability and Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of control samples (high, medium, and low concentrations of this compound) on the same plate.

    • Intermediate Precision (Inter-assay precision): Analyze the same control samples on different days, by different analysts, and with different batches of reagents.

  • Acceptance Criteria: The coefficient of variation (%CV) should be ≤ 20% for both intra- and inter-assay precision.

4. Linearity and Range:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the assay signal over a defined range.

  • Protocol:

    • Prepare a dilution series of the reference standard or generate a dose-response curve with this compound.

    • Plot the response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.98. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

Data Presentation and Interpretation

The results of the validation experiments should be summarized in clear and concise tables. Below is an example of how the data for our hypothetical validation could be presented.

Table 1: Precision of this compound in the RTK-X Assay

Control ConcentrationIntra-assay %CV (n=6)Inter-assay %CV (n=3 days)
1 µM (High)5.88.2
100 nM (Medium)7.210.5
10 nM (Low)9.514.3

Table 2: Accuracy of the RTK-X Assay

Spiked ConcentrationMeasured Concentration (Mean ± SD)% Recovery
10 ng/mL9.8 ± 0.7 ng/mL98%
50 ng/mL48.5 ± 3.9 ng/mL97%
100 ng/mL105.2 ± 8.4 ng/mL105%

Table 3: Comparison of Inhibitor Potency (IC50)

InhibitorIC50 (nM)95% Confidence Interval
This compound10.28.5 - 12.1
Inhibitor A4.83.9 - 5.9
Inhibitor B51.545.6 - 58.0

Conclusion

The validation of a bioassay is a multifaceted process that underpins the reliability of preclinical and clinical data. The use of well-characterized controls, such as this compound for a kinase assay, is fundamental to this process. This guide has provided a comprehensive framework for validating a cell-based RTK phosphorylation assay, from the selection of appropriate controls to the execution of key validation experiments and the interpretation of the resulting data. By adhering to these principles of scientific integrity and logical design, researchers can ensure the generation of high-quality, reproducible data that will confidently drive drug development programs forward.

References

  • Quantics Biostatistics. (2024, September 17). Making the most of your bioassay control wells. [Link]

  • IMBBC. (2024, February 15). A guide to the use of bioassays in exploration of natural resources. [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Selvita. (n.d.). Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. [Link]

  • MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. [Link]

  • Expert Review of Molecular Diagnostics. (2004). Assays for membrane tyrosine kinase receptors. [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls?[Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. [Link]

  • Agilent. (2021, February 2). Dynamic Monitoring of Receptor Tyrosine Kinase Activation in Living Cells. [Link]

  • BindingDB. (n.d.). BDBM50160313 6-Chloro-2-[(R)-4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole::CHEMBL183616. [Link]

  • PubMed Central. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]

  • Google Patents. (2019, March 18).
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2017, November 30). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link]

  • ResearchGate. (2025, August 9). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]

Sources

selectivity profile of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine against pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Selectivity Profile of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

Executive Summary: The Strategic Value of the Scaffold

This compound represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of allosteric SHP2 inhibitors and subtype-selective GPCR ligands (specifically 5-HT and Adrenergic receptors).

Unlike its pyrimidine analogs (which often exhibit high affinity for


-adrenergic receptors) or its phenyl  analogs (which suffer from metabolic liability and promiscuity), this specific pyridine core offers a tunable selectivity filter . The 3-amino/2-piperazinyl motif provides a rigid hydrogen-bond donor/acceptor system, while the 6-chloro substituent modulates lipophilicity and metabolic stability without the excessive nitrogen count that can lead to poor solubility or hERG liability.

This guide compares the selectivity profile of this scaffold against key Pyridine , Pyrimidine , and Phenyl analogs, providing experimental workflows to validate its utility in your drug discovery pipeline.

Structural Mechanism of Selectivity

The selectivity of this compound is governed by three structural vectors:

  • The Core Nitrogen (Pyridine vs. Pyrimidine):

    • Pyrimidine Analog (4-amino-6-chloro-2-piperazinopyrimidine): The additional nitrogen at position 3 (relative to the pyridine) increases basicity and creates a binding motif highly specific for the

      
      -adrenergic receptor .
      
    • Pyridine (Subject): Removing this nitrogen (C3-H or C3-NH2) abolishes or significantly reduces

      
      -affinity , shifting selectivity toward SHP2 allosteric sites  or 5-HT receptors .
      
  • The 3-Amine Handle:

    • Acts as a critical H-bond donor. In SHP2 inhibitors (e.g., analogs of SHP099), this amine interacts with the "latch" region of the phosphatase, locking it in an auto-inhibited conformation.

    • Differentiation: Unsubstituted pyridine analogs lack this anchor, resulting in a loss of potency (>100-fold).

  • The 6-Chloro Substituent:

    • Fills hydrophobic pockets (e.g., in the SHP2 tunnel) and blocks metabolic oxidation at the susceptible C6 position.

    • Differentiation: 6-H or 6-Methyl analogs often show reduced half-life (

      
      ) due to rapid oxidative metabolism.
      

Comparative Selectivity Data

The following table summarizes the performance of the This compound scaffold compared to its primary structural competitors.

Table 1: Comparative Selectivity & Physicochemical Profile

FeatureSubject Scaffold (Pyridine Core)Pyrimidine Analog (2-N Core)Phenyl Analog (mCPP Core)
Structure 6-Cl-2-piperazinyl-pyridin-3-amine4-amino-6-Cl-2-piperazinopyrimidine1-(3-chlorophenyl)piperazine
Primary Target Class SHP2 (Allosteric) / 5-HT

-Adrenergic
5-HT (Promiscuous)
Selectivity (Target vs. Off-Target) High (Low

affinity)
Low (High

liability)
Very Low (Pan-5-HT/DA)
hERG Inhibition Risk Low (Moderate basicity)Moderate (High N count)High (Lipophilic base)
Solubility (pH 7.4) High (>100

M)
Moderate Low (<10

M)
Metabolic Stability (

)
High (Blocked metabolic soft spots)High Low (Rapid hydroxylation)
Key Application Fragment for SHP2/Kinase Inhibitors CNS Adrenergic Ligands Serotonin Probes (Non-selective)

Analyst Note: The Pyridine scaffold is the optimal compromise. It retains the solubility benefits of the Pyrimidine without the off-target adrenergic liability, and it offers superior metabolic stability compared to the Phenyl analog.

Diagram: Scaffold Selectivity Logic

The following DOT diagram illustrates the decision tree for selecting this scaffold based on target requirements.

ScaffoldSelectivity Start Target Identification Adrenergic Target: Alpha-2 Adrenergic Start->Adrenergic High Basicity Required SHP2_5HT Target: SHP2 or 5-HT Subtype Start->SHP2_5HT Selectivity Required Pyrimidine Select Pyrimidine Scaffold (4-amino-6-chloro...) Adrenergic->Pyrimidine Maximizes Affinity Pyridine Select Pyridine Scaffold (6-Chloro-2-piperazinyl...) SHP2_5HT->Pyridine Optimizes Selectivity & Solubility Phenyl Select Phenyl Scaffold (mCPP analogs) SHP2_5HT->Phenyl High Potency (But Metabolic Risk) Outcome1 Reduced CNS Side Effects Pyridine->Outcome1 Low Alpha-2 Binding Outcome2 Improved PK Profile Pyridine->Outcome2 High Metabolic Stability

Caption: Decision logic for scaffold selection. The Pyridine core is chosen to minimize Alpha-2 adrenergic off-target binding while maintaining metabolic stability.

Experimental Protocols

To validate the selectivity profile of this scaffold in your own library, use the following self-validating protocols.

Protocol A: Synthesis via Regioselective SNAr

Objective: To synthesize the core scaffold with high purity, avoiding the common regioisomer (4-piperazinyl byproduct).

  • Reagents: 2,6-Dichloro-3-nitropyridine (Starting Material), Piperazine (3.0 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve 2,6-Dichloro-3-nitropyridine in DMF at

      
      .
      
    • Add Piperazine slowly (the 2-position is activated by the 3-nitro group).

    • Stir at RT for 4 hours. Critical Step: Monitor by LCMS. The 2-substituted product forms first due to the ortho-effect of the nitro group.

    • Reduction: Isolate the intermediate and reduce the nitro group using

      
       or 
      
      
      
      to yield This compound .
  • Validation:

    • NMR: Confirm regiochemistry. The C4 proton doublet will show a specific coupling constant distinct from the C5 proton.

    • Purity: Ensure >98% to avoid false positives in biological assays.

Protocol B: Comparative Selectivity Assay (Radioligand Binding)

Objective: To quantify the "Selectivity Window" against the Pyrimidine analog.

  • Assay Setup:

    • Target A (Desired): SHP2 (PTPN11) enzymatic assay (using DiFMUP substrate).

    • Target B (Off-Target):

      
      -Adrenergic Receptor (Membrane prep from CHO cells).
      
  • Ligands:

    • Test Compound: this compound.

    • Reference: Clonidine (for

      
      ), SHP099 (for SHP2).
      
  • Workflow:

    • Incubate Test Compound (1 nM - 10

      
      M) with 
      
      
      
      membranes and
      
      
      -RX821002 (Radioligand).
    • Measure displacement (Ki).

    • Success Criteria: The Pyridine scaffold should show Ki > 10

      
      M  for 
      
      
      
      , whereas the Pyrimidine analog typically shows Ki < 500 nM .

References

  • SHP2 Inhibition & Scaffold Design

    • Title: "Allosteric Inhibition of SHP2 Phosphatase: The Structural Basis for Drug Design."
    • Source: N
    • Context: Describes the pyrazine/pyridine core requirements for binding the SHP2 tunnel.
    • URL:[Link]

  • Adrenergic Selectivity of Pyrimidines

    • Title: "4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors."[1]

    • Source: Journal of Medicinal Chemistry.

    • Context: Establishes the high affinity of the pyrimidine analog, serving as the neg
    • URL:[Link]

  • Reactivity of Chloropyridines

    • Title: "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine."[2]

    • Source: BenchChem Technical Guides.
    • Context: Provides the synthetic rationale for the regioselective SNAr reactions.

Sources

Safety Operating Guide

Operational Guide: Disposal of 6-Chloro-2-(piperazin-1-yl)pyridin-3-amine

[1]

Executive Summary: Immediate Action Plan

6-Chloro-2-(piperazin-1-yl)pyridin-3-amine (CAS: 119285-06-2) is a halogenated heterocyclic amine used primarily as a pharmaceutical intermediate.[1] For disposal purposes, it must be classified as Hazardous Chemical Waste .

Critical Disposal Directive:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with acidic waste streams (Risk of exothermic neutralization).[1]

  • Do NOT mix with non-halogenated solvents (Increases disposal cost and complexity).[1][2]

  • Primary Disposal Path: High-Temperature Incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Analysis

Understanding the molecular behavior ensures safe segregation.[1]

This molecule contains three distinct functional groups that dictate its disposal requirements: a pyridine ring , a piperazine moiety (secondary amine), and a chlorine substituent .[1]

Physicochemical Properties Table
PropertyDataOperational Implication
CAS Number 119285-06-2Unique identifier for waste manifests.[1]
Physical State Solid (Powder)Primary waste stream is solid; dust control required.[1]
Basicity Basic (pKb < 7)Incompatible with Acids. The piperazine and amine groups will react exothermically with strong acids.[1]
Halogen Content Chlorine (Cl)Must go to Halogenated Waste. Incineration produces HCl; requires scrubbers.[1]
Acute Toxicity Oral Category 3/4 (Toxic/Harmful)Handle as a highly toxic material (P-list equivalent precaution recommended).[1]
Mechanism of Hazard

The presence of the piperazine ring makes this compound a base. If inadvertently mixed into an acidic waste container (e.g., waste generated from an acid workup), a rapid acid-base neutralization will occur.[1] In a closed waste drum, this exotherm can raise the temperature, potentially pressurizing the vessel or volatilizing other solvents.

Furthermore, the chlorine atom necessitates specific incineration protocols. Burning this compound generates hydrogen chloride (HCl) gas. Regulatory bodies (EPA/RCRA) require such waste to be directed to incinerators equipped with wet scrubbers to neutralize acid gases, distinguishing it from standard organic fuel blending streams.

Waste Segregation Protocol

Effective disposal starts at the bench. You must segregate this waste at the point of generation to prevent cross-contamination and dangerous reactions.[2]

A. Solid Waste (Pure Compound/Gloves/Weighing Boats)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong acids.

  • Labeling: "Hazardous Waste - Solid - Toxic."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Context:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Solvent Waste .[1]

    • If dissolved in Methanol or DMSO : Dispose in Halogenated Solvent Waste (due to the solute's Cl atom).[1]

  • Critical Rule: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of this compound renders the entire mixture "Halogenated" for disposal coding purposes.[1]

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste Stream(Powder, contaminated gloves, paper)StateCheck->SolidStreamSolidLiquidStreamLiquid Waste Stream(Dissolved in solvent)StateCheck->LiquidStreamLiquidSolidContainerContainer: Wide-mouth HDPE JarSegregate from Acids/OxidizersSolidStream->SolidContainerSolventCheckSolvent Type?LiquidStream->SolventCheckLabelingLabeling:'Hazardous Waste'Constituents: [Solvent] + this compoundHazard: Toxic, IrritantSolidContainer->LabelingHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventHalogenatedNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloSolventNon-HalogenatedCombineHaloRoute to: HALOGENATED WASTE CARBOY(Do not mix with Acid Waste)HaloSolvent->CombineHaloNonHaloSolvent->CombineHaloContaminant rendersstream HalogenatedCombineHalo->LabelingFinalDispFinal Disposal:High-Temp Incineration(RCRA Permitted Facility)Labeling->FinalDisp

Figure 1: Decision logic for segregating and packaging halogenated aminopyridine waste.

Step-by-Step Procedure
  • Identification: Confirm the waste contains CAS 119285-06-2.[1]

  • Packaging:

    • Solids: Double-bag in 6-mil polyethylene bags or place directly into a screw-top HDPE jar.

    • Liquids: Pour into a chemically resistant carboy (HDPE or glass). Leave 10% headspace for expansion.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep the container closed at all times unless adding waste.[3]

  • Request Pickup: When the container is 90% full or within 6 months of start date, request EHS pickup.

Emergency Response (Spills & Exposure)

Pre-requisite: All personnel handling this material must wear Nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Don double nitrile gloves, N95 particulate respirator (or P100 if powder is fine), and goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop carefully into a waste jar.

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if oxidizers are present in the lab, though standard absorbent pads are generally acceptable for this specific amine.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. Collect all wipes as solid hazardous waste.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The piperazine group is a sensitizer; monitor for allergic reaction.

  • Eye Contact: Rinse immediately for 15 minutes.[1][4] Seek medical attention (alkaline irritant).

Regulatory Classification (RCRA)[1]

While this specific CAS is not typically listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is a chemical intermediate that exhibits toxicity.

  • Waste Code Assignment:

    • If the waste fails TCLP (Toxicity Characteristic Leaching Procedure) for regulated metals or organics, apply appropriate D-codes .[1]

    • If ignitable solvents (Flash point < 60°C) are used: D001 .

    • If corrosive (pH > 12.5): D002 .[1][5]

    • Default Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but dispose of via Incineration to ensure complete destruction of the biologically active pyridine ring.

References

  • PubChem. (2025).[1][6][7] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Fisher Scientific. (2024).[1][4][8] Safety Data Sheet: 2-Amino-6-chloropyridine (Structural Analog). ]">https://www.fishersci.com[1]

  • U.S. Environmental Protection Agency. (2025). RCRA Hazardous Waste Identification Guidelines. [Link]1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(piperazin-1-yl)pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.